GA3-AM
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
acetyloxymethyl (1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-11-8-20-9-21(11,27)6-4-13(20)22-7-5-14(24)19(3,18(26)30-22)16(22)15(20)17(25)29-10-28-12(2)23/h5,7,13-16,24,27H,1,4,6,8-10H2,2-3H3/t13-,14+,15-,16-,19-,20+,21+,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIYFJSPDLOPEX-AXKFECAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)C1C2C3(C(C=CC2(C4C15CC(=C)C(C5)(CC4)O)OC3=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCOC(=O)[C@H]1[C@@H]2[C@]3([C@H](C=C[C@]2([C@H]4[C@@]15CC(=C)[C@@](C5)(CC4)O)OC3=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of the Acetoxymethyl (AM) Group in GA3-AM: A Technical Guide
Gibberellic acid (GA3), a potent diterpenoid phytohormone, is a critical regulator of numerous plant development processes, including seed germination, stem elongation, and flowering.[1] However, its inherent chemical nature—specifically the presence of a carboxyl group—renders it hydrophilic and limits its ability to passively diffuse across the lipophilic plasma membranes of cells. To overcome this limitation, GA3 is chemically modified into a cell-permeable analog: Gibberellic Acid Acetoxymethyl Ester (GA3-AM).[2][3] The addition of the acetoxymethyl (AM) group serves as a pro-drug strategy, temporarily masking the carboxyl group's charge and enabling efficient intracellular delivery.
This technical guide provides an in-depth analysis of the AM group's function, the mechanism of this compound activation, its application as a powerful research tool, and the downstream biological consequences of the released GA3.
Mechanism of Action: Facilitated Uptake and Intracellular Activation
The primary role of the AM group is to increase the lipophilicity of the GA3 molecule. By converting the polar carboxylic acid into a nonpolar ester, the this compound conjugate can readily permeate the cell membrane via passive diffusion.
Once inside the cell, the pro-drug is activated. Ubiquitous intracellular carboxylesterases recognize and hydrolyze the ester bond of the AM group. This enzymatic cleavage is rapid and efficient, releasing three products:
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Active Gibberellic Acid (GA3): The liberated GA3 is now trapped within the cytosol and is free to interact with its intracellular targets.
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Formaldehyde: A byproduct of the cleavage reaction.
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Acetic Acid: The second byproduct of the cleavage.
This mechanism ensures that the active hormone is released directly into the intracellular environment where it can exert its biological effects, a process that has been confirmed experimentally. The esterase inhibitor eserine has been shown to block the intracellular activity of this compound, but not of directly applied GA3, confirming that enzymatic cleavage within the cell is a required activation step.
Application as a Chemically Induced Dimerizer (CID)
Beyond its use in plant biology, the this compound system has been ingeniously adapted as a Chemically Inducible Dimerization (CID) tool in mammalian cells and other systems where gibberellin signaling is not native. This powerful technique allows researchers to control protein-protein interactions with high spatiotemporal precision.
The system relies on two protein components:
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GID1 (Gibberellin Insensitive Dwarf1): The natural receptor for GA3.
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GAI (Gibberellin Insensitive): A DELLA protein that interacts with GID1 only in the presence of GA3.
Quantitative Data
| Parameter | Value | System | Description | Reference |
| EC₅₀ | 310 nM | GAI-GID1 Dimerization | The half-maximal effective concentration of this compound required to induce the dimerization of GAI and GID1 fusion proteins in mammalian cells. | |
| Timescale | Seconds to minutes | GAI-GID1 Dimerization | The dimerization event is rapid, with significant effects observed within 60 seconds of this compound application in cell culture. |
Experimental Protocols
This protocol outlines a general procedure for using this compound to induce the dimerization of two proteins of interest (POI-A and POI-B) fused to GID1 and a truncated, high-affinity version of GAI, respectively.
1. Reagent Preparation:
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This compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). Aliquot into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.
-
Cell Culture Medium: Use the appropriate medium for the mammalian cell line being used (e.g., DMEM for HeLa or COS-7 cells).
2. Cell Transfection:
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Co-transfect the mammalian cells with two plasmids: one encoding POI-A fused to a GID1 variant (e.g., YFP-GID1) and the other encoding POI-B fused to a GAI variant (e.g., Lyn-CFP-GAI(1-92)). The Lyn tag targets the protein to the plasma membrane, allowing for translocation to be visualized.
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Allow 24-48 hours for protein expression.
3. Dimerization Induction and Imaging:
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Plate the transfected cells in a suitable imaging dish (e.g., glass-bottom dish).
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Replace the culture medium with imaging medium (e.g., HBSS or phenol red-free medium).
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Mount the dish on a fluorescence microscope equipped for live-cell imaging.
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Acquire baseline fluorescence images before treatment.
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Prepare a working solution of this compound by diluting the stock solution in the imaging medium to the final desired concentration (e.g., 10 µM - 100 µM).
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Gently add the this compound working solution to the cells.
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Immediately begin time-lapse imaging to capture the dynamic process of protein translocation/dimerization, which occurs within seconds to minutes.
4. Data Analysis:
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Quantify the change in fluorescence intensity in the relevant cellular compartments over time to measure the extent and kinetics of dimerization. For example, measure the recruitment of a cytosolic protein to a membrane-anchored protein.
Downstream Signaling of Released GA3 in Plants
Once the AM group is cleaved in a plant cell, the released GA3 molecule initiates the canonical gibberellin signaling pathway. This pathway functions as a de-repression system, relieving growth-repressive constraints.
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Receptor Binding: GA3 binds to its soluble nuclear receptor, GID1.
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Conformational Change: This binding event induces a conformational change in GID1, promoting its interaction with DELLA proteins, which are key transcriptional regulators that act as growth repressors.
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SCF Complex Recruitment: The GA3-GID1-DELLA complex is recognized by an F-box protein (e.g., SLY1 in Arabidopsis). This recruits an SCF E3 ubiquitin ligase complex.
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Ubiquitination and Degradation: The SCF complex polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.
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De-repression of Transcription: With the DELLA repressor destroyed, transcription factors (e.g., PIFs) are freed to activate the expression of GA-responsive genes, leading to physiological outcomes like cell elongation, seed germination, and flowering.
References
intracellular activation of GA3-AM by esterases
An in-depth technical guide on the intracellular activation of acetoxymethyl (AM) ester-modified probes by esterases, with a focus on Calcein-AM as a representative example. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Acetoxymethyl (AM) esters are a chemical modification used to create cell-permeant versions of molecules that are otherwise membrane-impermeable. This strategy is widely employed for delivering fluorescent dyes, chelators, and potential drug compounds into living cells. The AM ester group renders the molecule more lipophilic, allowing it to passively diffuse across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now-active, polar molecule within the cytoplasm. This guide provides a technical overview of this activation process, using the well-characterized fluorescent probe Calcein-AM as a primary example.
Mechanism of Activation
The activation of AM-esterified compounds is a two-step enzymatic process. In the case of Calcein-AM, the non-fluorescent molecule readily crosses the cell membrane. Intracellular esterases then hydrolyze the four acetoxymethyl ester linkages. This removes the lipophilic groups, regenerating the polar carboxyl groups of the parent molecule, Calcein. The resulting Calcein is a highly fluorescent, membrane-impermeant molecule that is retained in the cytoplasm of viable cells. This intracellular accumulation serves as a hallmark of both enzymatic activity and cell membrane integrity.
A critical aspect of this mechanism is its reliance on active esterases within a cell that possesses an intact plasma membrane. Cells with compromised membranes will not retain the activated fluorescent probe, and dead cells lack the necessary active esterases for hydrolysis. This principle is fundamental to the use of Calcein-AM in cell viability and cytotoxicity assays.
Quantitative Data
The efficiency of intracellular activation and the resulting signal can be quantified. Below are tables summarizing key quantitative parameters related to Calcein-AM.
Table 1: Spectroscopic Properties of Calcein-AM and Calcein
| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Calcein-AM | Non-fluorescent | Non-fluorescent | N/A | N/A |
| Calcein | 494 | 517 | ~80,000 | 0.22 |
Table 2: Typical Experimental Parameters for Calcein-AM Staining
| Parameter | Value Range | Notes |
| Working Concentration | 1-5 µM | Optimal concentration can vary by cell type and experimental conditions. |
| Incubation Time | 15-30 minutes | Sufficient time for cellular uptake and enzymatic cleavage. |
| Incubation Temperature | 37°C | Optimal temperature for esterase activity. |
| Excitation/Emission Filter | 485 nm / 530 nm | Standard filter set for detecting green fluorescence (e.g., FITC channel). |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay using Calcein-AM
This protocol details a standard method for assessing cell viability in a 96-well plate format using fluorescence microscopy or a plate reader.
Materials:
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Calcein-AM solution (1 mM in DMSO)
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Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
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Cultured cells in a 96-well plate
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Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Culture cells to the desired confluency in a 96-well plate.
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Prepare a 2X working solution of Calcein-AM (e.g., 2 µM) in PBS or HBSS.
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Remove the cell culture medium from the wells.
-
Wash the cells gently with PBS.
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Add an equal volume of the 2X Calcein-AM working solution to each well, resulting in a final concentration of 1X (e.g., 1 µM).
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader (Excitation/Emission ~494/517 nm) or visualize using a fluorescence microscope with a standard FITC filter set. Live cells will exhibit bright green fluorescence.
Protocol 2: Esterase Activity Assay
This protocol provides a method to measure intracellular esterase activity using Calcein-AM.
Materials:
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Cell lysate or purified esterase enzyme
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Calcein-AM solution (1 mM in DMSO)
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Esterase activity buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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96-well black plate
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Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the cell lysate or purified esterase in the esterase activity buffer.
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Add the diluted enzyme samples to the wells of a 96-well black plate.
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Prepare a Calcein-AM substrate solution in the esterase activity buffer at the desired final concentration (e.g., 5 µM).
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Initiate the reaction by adding the Calcein-AM substrate solution to the wells containing the enzyme.
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Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
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Measure the increase in fluorescence intensity over time (kinetic mode) at Ex/Em = 494/517 nm.
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The rate of fluorescence increase is proportional to the esterase activity in the sample.
Visualizations
Below are diagrams illustrating the key processes and workflows described in this guide.
Caption: Intracellular activation pathway of Calcein-AM.
Caption: Experimental workflow for a Calcein-AM cell viability assay.
Conclusion
The intracellular activation of AM esters by esterases is a powerful and widely used tool in cell biology and drug development. By understanding the underlying mechanism, quantitative parameters, and experimental protocols, researchers can effectively utilize probes like Calcein-AM to assess cell health, membrane integrity, and enzymatic activity. The principles outlined in this guide are broadly applicable to other AM-esterified molecules, providing a foundational framework for their application in diverse research contexts.
Principle of Chemically Inducible Dimerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chemically Inducible Dimerization (CID) is a powerful technology that allows for the controlled, rapid, and reversible association of two proteins in the presence of a small molecule. This technique has become an indispensable tool in cell biology, enabling researchers to manipulate and study a wide range of cellular processes with high spatiotemporal precision. By fusing proteins of interest to engineered "dimerizer" domains, their interaction, localization, and activity can be brought under the control of a specific, cell-permeable small molecule. This guide provides a comprehensive overview of the core principles of CID, focusing on two of the most widely used systems: the FKBP-FRB system, induced by rapamycin, and the GID1-GAI system, induced by gibberellin. It includes detailed experimental protocols, quantitative data for these systems, and visualizations of key pathways and workflows to facilitate the application of CID in research and drug development.
Core Principles of Chemically Inducible Dimerization
Chemically Inducible Dimerization (CID) is a biological mechanism where two distinct protein domains, which do not normally interact, are induced to bind to each other by the presence of a small, cell-permeable molecule known as a "dimerizer".[1] This principle is harnessed experimentally by creating fusion proteins. A protein of interest (POI) is genetically fused to one dimerizer domain, while a second protein or a localization tag is fused to the other. The addition of the dimerizer molecule then brings the two fusion proteins into close proximity, enabling the manipulation of the POI's function, localization, or interactions.[1][2]
The first small molecule-based CID system was developed in 1993 and utilized a derivative of the immunosuppressant drug tacrolimus (FK506) to induce the homodimerization of the FK506-binding protein (FKBP).[3] Since then, a variety of CID systems have been developed, with the rapamycin-induced heterodimerization of FKBP and the FKBP-rapamycin-binding (FRB) domain of mTOR being one of the most popular.[4] Another prominent system, derived from plant biology, is the gibberellin-induced dimerization of Gibberellin Insensitive Dwarf1 (GID1) and Gibberellin Insensitive (GAI).
The versatility of CID allows for a wide range of applications, including:
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Controlling Protein Localization: By anchoring one dimerizer domain to a specific subcellular location (e.g., the plasma membrane or nucleus), the fused POI can be rapidly recruited to that location upon addition of the dimerizer.
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Manipulating Signaling Pathways: CID can be used to artificially activate signaling pathways by bringing signaling proteins into proximity with their upstream activators or downstream targets.
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Regulating Gene Transcription: By fusing a transcription activation domain to one dimerizer domain and a DNA-binding domain to the other, gene expression can be turned on in a dimerizer-dependent manner.
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Inducing Protein Activation: For proteins that are activated by dimerization or oligomerization, CID provides a method to control their activation state.
Key Chemically Inducible Dimerization Systems
The FKBP-FRB System
The FKBP-FRB system is one of the most extensively used CID systems. It relies on the natural product rapamycin to induce the heterodimerization of the 12-kDa FK506-binding protein (FKBP12) and the ~11-kDa FKBP-rapamycin-binding (FRB) domain of the mammalian target of rapamycin (mTOR). In the absence of rapamycin, FKBP and FRB have no significant affinity for each other. Rapamycin acts as a molecular glue, binding to both proteins simultaneously to form a stable ternary complex.
The GID1-GAI System
The GID1-GAI system is a plant-derived CID system that offers orthogonality to the FKBP-FRB system, meaning the two systems can be used independently within the same cell without cross-reaction. This system is based on the plant hormone gibberellin (GA). Gibberellin binds to its receptor, Gibberellin Insensitive Dwarf1 (GID1), which then undergoes a conformational change that enables it to bind to the DELLA protein, Gibberellin Insensitive (GAI). For use in mammalian cells, a membrane-permeable version of gibberellin, GA3-AM, is often used, which is converted to the active form by intracellular esterases.
Quantitative Data for Key CID Systems
The following tables summarize key quantitative parameters for the FKBP-FRB and GID1-GAI CID systems.
| Parameter | Value | System | Method | Reference |
| Binding Affinity (Kd) | ||||
| Rapamycin to FRB | 26 ± 0.8 µM | FKBP-FRB | Fluorescence Polarization | |
| FKBP12-rapamycin complex to FRB | 12 ± 0.8 nM | FKBP-FRB | Fluorescence Polarization | |
| Kinetics | ||||
| Apparent rate constant of GID1 translocation | 0.013 s⁻¹ | GID1-GAI | Confocal Fluorescence Imaging | |
| Concentrations for Induction | ||||
| Rapalog A/C for FKBP-FRB dimerization | 50 nM | FKBP-FRB | Cell Culture | |
| This compound for GID1-GAI dimerization | 100 µM | GID1-GAI | Cell Culture | |
| GA₄ for GID1-SLR1 interaction (50% saturation) | ~10⁻⁷ M | GID1-GAI | Yeast Two-Hybrid | |
| GA₁ and GA₃ for GID1-SLR1 interaction (50% saturation) | ~10⁻⁵ M | GID1-GAI | Yeast Two-Hybrid |
Experimental Protocols
Protein Translocation Assay using FKBP-FRB System
This protocol describes the recruitment of a cytosolic protein to the plasma membrane upon induction with rapamycin.
Materials:
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Mammalian cell line (e.g., HeLa or COS-7)
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Expression vector for a plasma membrane-anchored FKBP fusion protein (e.g., Lyn-YFP-FKBP)
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Expression vector for a cytosolic FRB-protein of interest fusion protein (e.g., CFP-FRB-POI)
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Cell culture medium and supplements
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Transfection reagent
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Rapamycin stock solution (e.g., 1 mM in DMSO)
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Phosphate-buffered saline (PBS)
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Confocal microscope
Procedure:
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Cell Seeding: The day before transfection, seed the cells onto glass-bottom dishes suitable for microscopy at a density that will result in 50-70% confluency on the day of imaging.
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Transfection: Co-transfect the cells with the plasmids encoding Lyn-YFP-FKBP and CFP-FRB-POI using a suitable transfection reagent according to the manufacturer's instructions.
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Protein Expression: Incubate the cells for 18-24 hours to allow for protein expression.
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Imaging Setup:
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Wash the cells gently with pre-warmed PBS.
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Replace the PBS with pre-warmed imaging medium.
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Mount the dish on the stage of a confocal microscope equipped with appropriate lasers and filters for YFP and CFP imaging.
-
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Baseline Imaging: Acquire initial images of the cells, capturing the localization of both the YFP-tagged FKBP at the plasma membrane and the CFP-tagged FRB-POI in the cytosol.
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Induction: Add rapamycin to the imaging medium to a final concentration of 100 nM.
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Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of images to monitor the translocation of the CFP-FRB-POI from the cytosol to the plasma membrane. Acquire images every 30-60 seconds for 15-30 minutes.
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Data Analysis: Quantify the change in fluorescence intensity of the CFP signal at the plasma membrane over time.
In Vitro FRET Assay for GID1-GAI Interaction
This protocol describes how to measure the gibberellin-induced interaction between GID1 and GAI using Förster Resonance Energy Transfer (FRET).
Materials:
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Purified recombinant GID1 protein fused to a FRET donor fluorophore (e.g., CFP-GID1)
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Purified recombinant GAI protein fused to a FRET acceptor fluorophore (e.g., YFP-GAI)
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Assay buffer (e.g., PBS with 0.1% BSA)
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Gibberellin (GA₃) stock solution (e.g., 10 mM in ethanol)
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Fluorometer or plate reader capable of measuring FRET
Procedure:
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Prepare Protein Solutions: Dilute the purified CFP-GID1 and YFP-GAI proteins in the assay buffer to the desired final concentrations.
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Set up the Assay: In a microplate or cuvette, mix the CFP-GID1 and YFP-GAI proteins.
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Baseline Measurement: Measure the baseline FRET signal by exciting the donor fluorophore (CFP) and measuring the emission of both the donor and acceptor (YFP) fluorophores.
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Induction: Add gibberellin (GA₃) to the protein mixture to the desired final concentration.
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Time-Course Measurement: Immediately after adding GA₃, start monitoring the FRET signal over time. An increase in the acceptor emission and a corresponding decrease in the donor emission indicate a positive FRET signal, signifying the interaction between GID1 and GAI.
-
Data Analysis: Calculate the FRET efficiency or the ratio of acceptor to donor fluorescence intensity to quantify the interaction.
Visualizations
Signaling Pathways
Caption: Core mechanisms of the FKBP-FRB and GID1-GAI CID systems.
Experimental Workflows
Caption: Workflow for a CID-based protein translocation experiment.
Applications in Drug Development
The precise control over protein function afforded by CID has significant implications for drug development. Key applications include:
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Target Validation: CID can be used to mimic the effect of a drug that either promotes or disrupts a specific protein-protein interaction, allowing for the validation of that interaction as a therapeutic target.
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Pathway Analysis: By selectively activating or inhibiting specific nodes in a signaling pathway, CID can help to elucidate the downstream consequences and identify potential points of therapeutic intervention.
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Controllable Therapeutics: The concept of using a small molecule to activate a biologic drug is being explored. For example, a therapeutic protein could be engineered to be inactive until a specific, orally available small molecule is administered, allowing for greater control over the timing and duration of therapy.
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Development of Biologic Logic Gates: The orthogonality of different CID systems allows for the construction of cellular logic gates (e.g., AND, OR gates), where a specific cellular response is triggered only in the presence of a defined combination of small molecules. This opens up possibilities for more sophisticated and targeted therapeutic strategies.
Conclusion
Chemically Inducible Dimerization provides a robust and versatile platform for the manipulation of cellular processes. The well-characterized FKBP-FRB and GID1-GAI systems, with their distinct inducers and orthogonal nature, offer a powerful toolkit for researchers. By understanding the core principles, quantitative parameters, and experimental considerations outlined in this guide, scientists and drug development professionals can effectively leverage CID to dissect complex biological systems and engineer novel therapeutic interventions. The continued development of new CID systems and the expansion of their applications promise to further revolutionize our ability to understand and control the intricate workings of the cell.
References
- 1. Rapalog-induced chemical dimerization experiments [protocols.io]
- 2. Conditionally controlling nuclear trafficking in yeast by chemical-induced protein dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Orthogonal Logic Gating with a Gibberellin-induced Dimerization System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of GA3-AM: A Technical Guide
An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, mechanism, and application of GA3-AM, a cell-permeable chemical inducer of dimerization.
This compound emerges as a pivotal tool in chemical biology, offering rapid and reversible control over protein interactions within living cells. This guide provides a comprehensive overview of its development, core mechanism, and the experimental protocols that underpin its application.
Introduction: The Need for Controlled Protein Dimerization
The ability to artificially induce protein dimerization is a powerful technique to probe cellular signaling pathways, control gene expression, and engineer therapeutic responses. Chemical Inducers of Dimerization (CIDs) are small molecules that facilitate the interaction of two proteins that are fused to specific CID-binding domains. This compound (Gibberellic Acid Acetoxymethyl Ester) is a key player in this field, designed as a cell-permeable derivative of the plant hormone Gibberellic Acid (GA3).
Discovery and Core Concept
This compound was developed as a chemical dimerizer that leverages the natural protein interaction between the plant proteins GIBBERELLIN INSENSITIVE DWARF1 (GID1) and GIBBERELLIN INSENSITIVE (GAI). This compound is a cell-permeable analog of gibberellic acid, a plant hormone.[1][2][3][4] Once inside the cell, it is cleaved by cytosolic esterases to release the active form, GA3. This active GA3 then rapidly induces the dimerization of proteins tagged with GAI and GID1. This system is notable for its rapid kinetics, operating on a timescale of seconds, and its orthogonality to other CID systems like the one based on rapamycin.
Physicochemical Properties and Data
A summary of the key quantitative data and physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 418.44 g/mol | |
| Molecular Formula | C22H26O8 | |
| CAS Number | 1373154-68-7 | |
| EC50 | 310 nM | |
| Solubility | ≥ 2 mg/mL (4.78 mM) in DMSO | |
| Purity | ≥90% | |
| Storage | Store at -20°C |
Mechanism of Action: A Step-by-Step Workflow
The mechanism of this compound-induced dimerization is a sequential process that begins with its passive diffusion across the plasma membrane and culminates in the functional consequence of protein co-localization.
Caption: Workflow of this compound induced dimerization.
The Gibberellin Signaling Pathway
The engineered this compound system hijacks components of the natural gibberellin signaling pathway found in plants. In this native context, gibberellin binding to its receptor GID1 triggers a conformational change that promotes the interaction with DELLA proteins (which include GAI). This interaction leads to the ubiquitination and subsequent degradation of the DELLA proteins, which are transcriptional repressors. This derepression allows for the expression of gibberellin-responsive genes, leading to plant growth.
Caption: Simplified Gibberellin signaling pathway in plants.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of the this compound system.
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in anhydrous DMSO to prepare a stock solution of 1-10 mM.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
General Cell Culture Protocol for Dimerization Assay
-
Cell Seeding: Plate cells expressing the GID1 and GAI fusion proteins at an appropriate density in a suitable culture vessel.
-
Transfection (if applicable): If using transient expression, transfect the cells with plasmids encoding the fusion constructs and allow for sufficient expression time (typically 24-48 hours).
-
Starvation (optional): In some cases, serum-starving the cells for a few hours prior to treatment can reduce background signaling.
-
Treatment: Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. Replace the existing medium with the this compound-containing medium. A typical starting concentration range is 100 nM to 1 µM.
-
Incubation: Incubate the cells for the desired period. The dimerization is rapid, so effects can often be observed within minutes to a few hours, depending on the downstream readout.
-
Analysis: Perform the desired downstream analysis, such as co-immunoprecipitation, FRET/BRET imaging, reporter gene assays, or functional assays.
Co-Immunoprecipitation to Confirm Dimerization
-
Cell Lysis: After treatment with this compound or a vehicle control, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody targeting one of the fusion protein tags (e.g., anti-FLAG for a FLAG-GID1 fusion) overnight at 4°C.
-
Bead Capture: Add protein A/G-agarose or magnetic beads to capture the antibody-protein complexes and incubate for 1-2 hours at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against the other fusion protein tag (e.g., anti-HA for an HA-GAI fusion) to detect the co-immunoprecipitated protein.
Logical Relationships in Experimental Design
The successful application of this compound relies on a logical experimental workflow, from construct design to data interpretation.
Caption: Logical workflow for a this compound-based experiment.
Conclusion
This compound provides a robust and versatile system for inducing protein dimerization with high temporal resolution. Its orthogonality to other CID systems and its basis on a well-characterized biological interaction make it an invaluable tool for a wide range of applications in cell biology and drug development. This guide serves as a foundational resource for researchers looking to harness the power of chemically induced proximity.
References
The Intricate Dance of Plant Growth: A Technical Guide to the GA3-AM and GID1 Protein Interaction
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity between the gibberellin derivative GA3-AM and the GID1 protein, a critical interaction in the regulation of plant growth and development. This document is intended for researchers, scientists, and professionals in the field of drug development and agriculture who are focused on understanding and manipulating the gibberellin signaling pathway.
Introduction: The Gibberellin Signaling Cascade
Gibberellins (GAs) are a class of phytohormones that play a pivotal role in various aspects of plant development, including seed germination, stem elongation, leaf expansion, and flowering.[1] The perception of the GA signal is mediated by the soluble GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor protein.[2][3] In the absence of GA, DELLA proteins, a family of nuclear transcriptional regulators, repress GA-responsive genes, thereby inhibiting growth. The binding of a bioactive GA to the GID1 receptor induces a conformational change in GID1, which then promotes the formation of a stable GID1-GA-DELLA protein complex. This ternary complex is subsequently recognized by an F-box protein (SLY1 in Arabidopsis or GID2 in rice), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The removal of the DELLA repressor allows for the transcription of GA-responsive genes, ultimately promoting plant growth.
Quantitative Analysis of GA-GID1 Binding Affinity
While specific kinetic data for the binding of this compound to GID1 is not extensively documented in publicly available literature, studies on the binding of its parent compound, gibberellin A3 (GA3), and other bioactive GAs like gibberellin A4 (GA4) to GID1 orthologs provide valuable insights into the affinity of this interaction.
Different experimental systems have shown varying relative affinities for different GAs. For instance, in yeast two-hybrid (Y2H) assays, GA4 was found to have the highest affinity for the rice GID1 protein (OsGID1). However, in leaf sheath elongation assays, GA3 was observed to be more effective, a phenomenon attributed to its greater metabolic stability in planta compared to GA4, which is more rapidly inactivated.
Quantitative binding data from studies on GID1 homologs in the lycophyte Selaginella moellendorffii (SmGID1) provide concrete affinity values. The 50% saturation points, which can be considered an approximation of the dissociation constant (Kd), for the interaction between different SmGID1 isoforms and GA4 in the presence of a DELLA protein were determined as:
| GID1 Isoform | Ligand | 50% Saturation Point (Kd approximation) | Plant Species |
| SmGID1a | GA4 | 8 x 10⁻⁹ M (8 nM) | Selaginella moellendorffii |
| SmGID1b | GA4 | 5 x 10⁻⁸ M (50 nM) | Selaginella moellendorffii |
Table 1: Quantitative binding affinity data for the interaction of GA4 with GID1 homologs from Selaginella moellendorffii. This data provides an estimate of the high affinity of bioactive gibberellins for their receptors.
Thermodynamic studies of the formation of the ternary complex in rice have shown that the binding of the GID1/GA complex to the DELLA protein SLR1 is an enthalpically driven process and is not dependent on the specific chemical nature of the bound bioactive GA. For the interaction between the OsGID1/GA3 complex and a truncated SLR1 protein, the binding constant (Kb) was determined to be 2.9 × 10⁷ M⁻¹.
Experimental Protocols for Measuring Binding Affinity
The determination of binding affinity between a small molecule like this compound and a protein such as GID1 can be achieved through various biophysical techniques. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are considered gold-standard methods for obtaining precise quantitative data.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding constant (Ka, the inverse of Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
Protocol Outline:
-
Sample Preparation:
-
Express and purify recombinant GID1 protein to a high degree of purity.
-
Prepare a concentrated stock solution of this compound.
-
Both the protein and the ligand must be in the exact same buffer to minimize heats of dilution. A common buffer choice is a phosphate or HEPES buffer at a physiological pH.
-
Thoroughly degas both solutions before the experiment.
-
-
Instrumentation and Setup:
-
The ITC instrument consists of a reference cell and a sample cell. The reference cell is filled with buffer, and the sample cell contains the purified GID1 protein at a known concentration (typically in the low micromolar range).
-
The this compound solution (typically 10-20 times more concentrated than the protein) is loaded into the injection syringe.
-
-
Titration:
-
A series of small, precise injections of the this compound solution are made into the sample cell containing the GID1 protein.
-
With each injection, the heat released or absorbed due to binding is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry, and enthalpy of binding.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (in this case, this compound) to a ligand (GID1 protein) immobilized on a sensor surface in real-time. This method provides kinetic data, including the association rate constant (Kon) and the dissociation rate constant (Koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = Koff/Kon).
Protocol Outline:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip with a carboxymethylated dextran surface).
-
Activate the surface using a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Immobilize the purified GID1 protein onto the sensor surface via amine coupling.
-
Deactivate any remaining active esters on the surface with ethanolamine.
-
-
Analyte Injection and Binding Measurement:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
A series of injections of this compound at different concentrations are made over the immobilized GID1 surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time and recorded as a sensorgram.
-
-
Data Analysis:
-
The association and dissociation phases of the sensorgrams are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the Kon and Koff rates.
-
The equilibrium dissociation constant (Kd) is calculated from the ratio of Koff to Kon. Alternatively, the response at equilibrium can be plotted against the analyte concentration to determine Kd from a steady-state affinity model.
-
Visualizing the Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. GA Perception and Signal Transduction: Molecular Interactions of the GA Receptor GID1 with GA and the DELLA Protein SLR1 in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Molecular Interactions of a Soluble Gibberellin Receptor, GID1, with a Rice DELLA Protein, SLR1, and Gibberellin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GA3-AM-Mediated Temporal Control of Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise temporal control of gene expression is a critical tool in modern biological research and drug development. The Gibberellin (GA3)-based chemically inducible dimerization (CID) system offers a rapid, efficient, and orthogonal method for regulating the expression of a target gene. This system utilizes the cell-permeable gibberellin analog, GA3-AM, to induce the dimerization of two fusion proteins, leading to the activation of transcription. This compound provides a powerful alternative to other inducible systems, such as those regulated by tetracycline or rapamycin, due to its rapid kinetics and orthogonality.[1]
This document provides detailed application notes and protocols for the use of this compound in achieving temporal control of gene expression in mammalian cells.
Mechanism of Action
The this compound system is based on the gibberellin signaling pathway found in plants, which has been engineered for use in mammalian cells. The core components of this system are:
-
This compound: A cell-permeable analog of gibberellic acid (GA3). Once inside the cell, it is rapidly cleaved by cytosolic esterases to release the active compound, GA3.[2]
-
GID1 (Gibberellin Insensitive Dwarf1): A soluble receptor protein that binds to GA3.
-
DELLA proteins (e.g., GAI): A family of nuclear proteins that act as repressors. In their native plant context, they are degraded upon GA3 binding to GID1. In the engineered mammalian system, they are utilized as dimerization partners.
In the engineered system, the protein of interest's transcription is controlled by the GA3-induced dimerization of two fusion proteins: a DNA-binding domain (DBD) fused to GID1 and a transcriptional activation domain (AD) fused to a DELLA protein. In the absence of this compound, these two fusion proteins do not interact, and the target gene remains silent. Upon addition of this compound, the intracellularly produced GA3 binds to the GID1 fusion protein, inducing a conformational change that promotes its high-affinity interaction with the DELLA fusion protein. This dimerization brings the AD into proximity with the promoter of the target gene, initiating transcription. This system has been shown to work on a timescale of seconds to minutes.
Key Features of the this compound System
-
Rapid Induction: The system can activate gene expression on a timescale of seconds to minutes.
-
High Specificity and Orthogonality: The this compound system is orthogonal to other popular CID systems like the rapamycin-based system, allowing for the independent control of multiple genes in the same cell.
-
Low Basal Expression: In the absence of this compound, the system typically exhibits very low background gene expression.
-
Dose-Dependent Control: The level of gene expression can be modulated by varying the concentration of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data available for the this compound system. It is important to note that the specific values for fold induction, optimal concentration, and time course will vary depending on the cell type, the specific constructs used, and the gene of interest. The data presented here is based on a study utilizing a this compound inducible protein degradation system, which provides a useful starting point for gene expression experiments.
Table 1: Dose-Response of this compound on Target Protein Depletion (24-hour treatment)
| This compound Concentration (µM) | Target Protein Depletion (%) |
| 10 | 40 |
| 50 | 80 |
| >50 | No significant further depletion |
Data adapted from a study on inducible protein degradation, where depletion of a target protein was quantified. This can serve as an initial guide for dose-ranging studies for gene expression.
Table 2: Key Pharmacological Parameters of this compound
| Parameter | Value | Reference |
| EC50 | 310 nM |
Experimental Protocols
Protocol 1: Vector Design and Construction
Successful implementation of the this compound system requires the careful design and construction of expression vectors. Typically, a two-vector system is employed:
-
GID1 Fusion Vector: This vector expresses a fusion protein consisting of a DNA-binding domain (e.g., Gal4) and the GID1 protein.
-
DELLA Fusion and Reporter Vector: This vector contains two expression cassettes. The first expresses a fusion protein of a transcriptional activation domain (e.g., VP64) and a DELLA protein (e.g., GAI). The second cassette contains the gene of interest (or a reporter gene like luciferase) downstream of a minimal promoter (e.g., minimal CMV) containing binding sites for the DNA-binding domain (e.g., UAS for Gal4).
Key Considerations for Vector Design:
-
Promoter Choice: Use a constitutive promoter (e.g., CMV, EF1α) to drive the expression of the GID1 and DELLA fusion proteins.
-
Fusion Protein Orientation: The orientation of the fusion partners (N- or C-terminal) may impact the efficiency of dimerization and should be empirically tested.
-
Reporter Gene: For initial system validation, a reporter gene such as Firefly Luciferase is recommended for its high sensitivity and wide dynamic range. A co-transfected vector expressing a second reporter (e.g., Renilla Luciferase) under a constitutive promoter can be used for normalization.
Protocol 2: Cell Culture and Transfection
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
Mammalian cell line of choice (e.g., HEK293T, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
GID1 fusion plasmid
-
DELLA fusion and reporter plasmid
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
96-well white, clear-bottom cell culture plates (for luciferase assays)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
Prepare the plasmid DNA-transfection reagent complexes according to the manufacturer's protocol. A 1:1 molar ratio of the GID1 and DELLA/reporter plasmids is a good starting point.
-
Add the complexes to the cells and incubate for 24-48 hours.
-
Protocol 3: this compound Induction and Luciferase Reporter Assay
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO, store at -20°C)
-
Complete growth medium
-
Dual-Luciferase® Reporter Assay System (or similar)
-
Luminometer
Procedure:
-
This compound Preparation: Prepare a series of dilutions of this compound in complete growth medium. A starting range of 10 nM to 10 µM is recommended for dose-response experiments. For time-course experiments, a concentration of 1-10 µM can be used.
-
Induction:
-
Carefully remove the medium from the transfected cells.
-
Add the medium containing the desired concentration of this compound (or vehicle control, e.g., DMSO) to the cells.
-
Incubate for the desired amount of time (e.g., for a time-course, collect samples at 0, 2, 4, 8, 12, and 24 hours).
-
-
Cell Lysis:
-
Wash the cells once with PBS.
-
Add passive lysis buffer to each well and incubate at room temperature with gentle shaking for 15 minutes.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Follow the manufacturer's protocol for the dual-luciferase assay, which typically involves the sequential addition of Firefly and Renilla luciferase substrates and measurement of the resulting luminescence.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction by dividing the normalized luciferase activity of the this compound-treated samples by the normalized activity of the vehicle-treated control samples.
-
Visualizations
Caption: this compound Signaling Pathway in Mammalian Cells.
Caption: Experimental Workflow for this compound Induction.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low or no induction | - Inefficient transfection. | - Optimize transfection protocol for your cell line. |
| - Suboptimal this compound concentration. | - Perform a dose-response experiment to determine the optimal concentration. | |
| - Insufficient incubation time. | - Perform a time-course experiment. | |
| - Incorrect vector design. | - Verify plasmid sequences and fusion protein orientations. | |
| - Degradation of this compound stock. | - Prepare fresh this compound dilutions for each experiment. | |
| High basal expression | - Leaky promoter driving the reporter gene. | - Use a minimal promoter with low basal activity. |
| - Constitutive activity of the fusion proteins. | - Redesign fusion protein constructs. | |
| High well-to-well variability | - Inconsistent cell seeding or transfection. | - Ensure uniform cell seeding and transfection efficiency across wells. |
| - Pipetting errors during the luciferase assay. | - Use a multichannel pipette and be consistent with reagent addition. | |
| Cell toxicity | - High concentration of this compound or DMSO. | - Lower the concentration of this compound and ensure the final DMSO concentration is non-toxic (typically <0.1%). |
Conclusion
The this compound inducible system is a valuable tool for the temporal control of gene expression. Its rapid kinetics and orthogonality make it particularly useful for studying dynamic cellular processes and for applications requiring independent control of multiple genes. By following the protocols and guidelines outlined in these application notes, researchers can successfully implement this powerful technology in their experimental workflows.
References
Application Notes and Protocols for GA3-AM in Studying Protein-Protein Interactions In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemically Inducible Dimerization (CID) is a powerful technology that allows for the controlled induction of protein-protein interactions (PPIs) in living cells. The GA3-AM system is a CID tool that offers rapid, reversible, and orthogonal control over PPIs, making it an invaluable asset for studying dynamic cellular processes. This compound, a cell-permeable analog of the plant hormone gibberellic acid (GA3), in conjunction with the protein partners GIBBERELLIN INSENSITIVE DWARF1 (GID1) and GIBBERELLIN INSENSITIVE (GAI), provides a robust platform for investigating signaling pathways, protein function, and for the development of novel therapeutic strategies.
This document provides detailed application notes and experimental protocols for utilizing the this compound system to study in vivo protein-protein interactions.
Principle of the this compound System
The this compound system is based on the gibberellin signaling pathway found in plants. The system relies on three components:
-
This compound: A cell-permeable chemical inducer. Once inside the cell, cytosolic esterases cleave the acetoxymethyl (AM) ester group, releasing the active form, gibberellic acid (GA3).[1]
-
GID1 (Gibberellin Insensitive Dwarf1): A soluble receptor protein that binds to GA3.
-
GAI (Gibberellin Insensitive): A DELLA protein that is recruited to the GA3-GID1 complex.
In the absence of GA3, GID1 and GAI do not interact. Upon addition of this compound, the intracellularly generated GA3 binds to GID1, inducing a conformational change that promotes the high-affinity binding of GID1 to GAI.[2] By fusing proteins of interest (POIs) to GID1 and GAI, their interaction can be brought under the control of this compound.[1]
A key advantage of the this compound system is its orthogonality to the commonly used rapamycin-based CID system, allowing for the independent control of two separate PPIs within the same cell.[1]
Key Features and Quantitative Data
The this compound system exhibits several features that make it a versatile tool for studying PPIs. The dimerization is rapid, occurring on a timescale of seconds to minutes, and is reversible upon washout of the inducer.[1]
| Parameter | Value | Reference |
| EC50 for Dimerization | 310 nM | |
| Apparent Rate Constant (k_app) | 0.013 s⁻¹ (for cytoplasmic YFP-GID1 translocation) | |
| GA4 Affinity to GID1 | 8 x 10⁻⁹ M (in a yeast two-hybrid system) | |
| Binding Constant (Kd) of Ternary Complex | 2.9 x 10⁷ M⁻¹ (for rice GID1/GA/SLR1 complex) |
Experimental Design and Protocols
Design and Cloning of GAI and GID1 Fusion Constructs
Successful implementation of the this compound system hinges on the proper design of the GID1 and GAI fusion proteins.
a. Choice of GID1 and GAI Variants: The full-length Arabidopsis thaliana GID1 and a truncated version of Arabidopsis thaliana GAI containing the N-terminal 92 amino acids (GAI(1-92)) are recommended as the dimerization domains. The GAI(1-92) fragment contains the necessary domains for GID1 binding.
b. Fusion Protein Architecture: Your proteins of interest (POI1 and POI2) should be fused to GID1 and GAI(1-92). The fusion can be either N- or C-terminal, depending on the specific requirements of your POIs to maintain their function. It is crucial to consider the native localization and function of your POIs when designing the constructs.
c. Linker Design: Flexible or rigid linkers can be inserted between your POI and the GID1/GAI domain to ensure proper folding and function of both moieties.
-
Flexible Linkers: Often composed of glycine and serine residues (e.g., (GGGGS)n), they provide conformational flexibility.
-
Rigid Linkers: Helical linkers, such as A(EAAAK)nA, can be used to maintain a fixed distance between the domains.
d. Cloning Vectors: Standard mammalian expression vectors (e.g., pcDNA3.1, pEGFP, pmCherry) can be used for cloning your fusion constructs. Ensure that the vector contains a suitable promoter for robust expression in your cell line of choice. Fluorescent proteins (e.g., CFP, YFP, mCherry) can be incorporated into the fusion constructs to allow for visualization and quantification of protein expression and localization.
Experimental Workflow for Fusion Construct Generation:
In Vivo Dimerization Assay in Mammalian Cells
This protocol describes a general procedure for inducing and observing PPIs in cultured mammalian cells using this compound.
a. Materials:
-
Mammalian cell line (e.g., HeLa, HEK293T, COS-7)
-
Complete cell culture medium
-
Plasmids encoding POI1-GID1 and POI2-GAI(1-92) fusion proteins
-
Transfection reagent
-
This compound (dissolved in DMSO to make a stock solution, e.g., 10 mM)
-
Phosphate-buffered saline (PBS)
-
Microscopy-compatible plates or dishes
b. Protocol:
-
Cell Seeding: Seed cells onto appropriate culture vessels to achieve 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the plasmids encoding the POI1-GID1 and POI2-GAI(1-92) fusion constructs using a suitable transfection reagent according to the manufacturer's instructions.
-
Protein Expression: Allow 24-48 hours for protein expression.
-
This compound Treatment:
-
Prepare a working solution of this compound in cell culture medium. A final concentration of 10 µM is a good starting point for many cell types. A dose-response curve may be necessary to determine the optimal concentration for your specific system.
-
Replace the existing medium with the this compound containing medium.
-
-
Incubation: Incubate the cells for the desired time. Dimerization can be observed within seconds to minutes.
-
Analysis: Analyze the induced PPI using methods such as Förster Resonance Energy Transfer (FRET) microscopy or Co-Immunoprecipitation (Co-IP) followed by Western blotting.
Detection of PPIs by Förster Resonance Energy Transfer (FRET)
FRET microscopy is a powerful technique to monitor PPIs in real-time in living cells. This requires fusing your POIs to a FRET pair of fluorescent proteins, such as CFP (donor) and YFP (acceptor).
a. FRET Protocol:
-
Construct Design: Generate fusion constructs such as POI1-CFP-GAI(1-92) and POI2-YFP-GID1.
-
Cell Preparation: Seed and transfect cells as described in the general dimerization protocol.
-
Imaging Setup:
-
Use a confocal or widefield microscope equipped for FRET imaging.
-
Acquire images in three channels:
-
Donor channel (CFP excitation, CFP emission)
-
Acceptor channel (YFP excitation, YFP emission)
-
FRET channel (CFP excitation, YFP emission)
-
-
-
Data Acquisition:
-
Acquire baseline images before adding this compound.
-
Add this compound to the cells and acquire a time-lapse series of images to monitor the change in FRET signal.
-
-
Data Analysis:
-
Correct for background and spectral bleed-through.
-
Calculate a normalized FRET index (e.g., sensitized emission or FRET efficiency). An increase in the FRET signal over time indicates this compound-induced dimerization.
-
Workflow for FRET-based detection of PPI:
Detection of PPIs by Co-Immunoprecipitation (Co-IP)
Co-IP is a classic technique to verify PPIs. This method involves immunoprecipitating one of the fusion proteins and then detecting the co-precipitated partner by Western blotting.
a. Co-IP Protocol:
-
Cell Treatment: Transfect cells with your POI1-GID1 and POI2-GAI(1-92) constructs. Treat one set of cells with this compound (e.g., 10 µM for 1-2 hours) and another with vehicle (DMSO) as a negative control.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against one of the fusion protein tags (e.g., anti-FLAG, anti-HA, or an antibody against one of the POIs) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the other fusion partner to detect the co-precipitated protein.
-
Workflow for Co-IP and Western Blot Analysis:
Application Example: Studying Rac1 Signaling
The this compound system has been successfully used to study the activation of the small GTPase Rac1, a key regulator of the actin cytoskeleton. By controlling the localization of the Rac-specific guanine nucleotide exchange factor (GEF) Tiam1, the activation of Rac1 can be spatially and temporally controlled.
Experimental Setup:
-
POI1-GAI(1-92): A plasma membrane-targeted GAI fusion (e.g., Lyn-mCherry-GAI(1-92)). The Lyn kinase tag directs the fusion protein to the inner leaflet of the plasma membrane.
-
POI2-GID1: A fusion of the catalytic domain of Tiam1 to GID1 (e.g., FKBP-YFP-Tiam1-GID1, where FKBP is part of an orthogonal system).
Mechanism of Action: In the absence of this compound, the Tiam1-GID1 fusion is cytosolic. Upon addition of this compound, the Tiam1-GID1 fusion is recruited to the plasma membrane through its interaction with the membrane-anchored GAI. This translocation brings Tiam1 into proximity with its substrate, Rac1, leading to Rac1 activation and downstream signaling events such as membrane ruffling.
Signaling Pathway Diagram:
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak interaction observed | - Low expression of fusion proteins- Incorrect fusion protein design- Inactive this compound- Suboptimal this compound concentration | - Verify protein expression by Western blot or fluorescence microscopy.- Redesign constructs with different linkers or fusion orientation.- Use fresh this compound stock.- Perform a dose-response experiment to find the optimal concentration. |
| High background in Co-IP | - Insufficient washing- Non-specific antibody binding | - Increase the number of wash steps and/or the stringency of the wash buffer.- Pre-clear the lysate and use a high-quality, specific antibody for IP. |
| Cell toxicity | - High concentration of this compound or DMSO- Overexpression of fusion proteins | - Lower the concentration of this compound.- Ensure the final DMSO concentration is below 0.1%.- Use a weaker promoter or titrate the amount of plasmid used for transfection. |
Conclusion
The this compound chemically inducible dimerization system offers a powerful and versatile approach for the real-time study of protein-protein interactions in living cells. Its rapid kinetics, reversibility, and orthogonality to other CID systems make it an exceptional tool for dissecting complex biological processes. By following the detailed protocols and design considerations outlined in these application notes, researchers can effectively harness the power of the this compound system to gain novel insights into cellular signaling, protein function, and disease mechanisms.
References
Application Notes and Protocols: A Light-Inducible Dimerization System Utilizing Gibberellin A3 (GA3) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemically induced dimerization (CID) is a powerful technology for the precise control of protein-protein interactions, enabling the manipulation of a wide array of cellular processes. This document details a CID system based on the plant hormone gibberellin A3 (GA3) and its receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1). A key innovation of this system is its adaptation for chemo-optogenetic control through the use of a photo-caged GA3 derivative, allowing for light-inducible activation. This provides exceptional spatiotemporal resolution, surpassing traditional chemical inducers.
The GA3-GID1 system is completely orthogonal to the widely used rapamycin-FKBP/FRB system, allowing for the simultaneous and independent control of multiple cellular events.[1][2] This light-inducible dimerization technology offers significant advantages for basic research and drug development, facilitating the creation of sophisticated cellular logic gates and providing precise control over protein localization and activity.[1][2]
Principle of the System
The core of the system is the GA3-dependent interaction between two proteins: GID1 and a DELLA protein, such as GAI (GIBBERELLIN INSENSITIVE). In the absence of GA3, GID1 and GAI do not interact. The introduction of GA3 induces a conformational change in GID1, promoting a high-affinity interaction with GAI.[3]
To render this system light-inducible, a photolabile "caging" group is attached to the GA3 molecule. This modification sterically hinders the binding of GA3 to GID1, keeping the system in its "off" state. Upon illumination with a specific wavelength of light, the caging group is cleaved, releasing the active GA3 and triggering the dimerization of GID1 and GAI fusion proteins. Dimerization has been observed within seconds of photoactivation. For applications where light induction is not required, a cell-permeable derivative, GA3-AM, can be used, which is activated by intracellular esterases.
Key Components and Characteristics
| Component | Description | Reference |
| Dimerizer | Gibberellic Acid (GA3) or its derivatives (this compound, photo-caged GA3) | |
| Protein 1 | GID1 (Gibberellin-Insensitive Dwarf1) | |
| Protein 2 | GAI (Gibberellin-Insensitive), specifically the N-terminal DELLA and VHYNP domains (GAI(1-92)) are sufficient for interaction. | |
| Induction | Light (for caged GA3) or intracellular esterases (for this compound) | |
| Orthogonality | Fully orthogonal to the rapamycin-induced dimerization system. | |
| Kinetics | Dimerization can be induced on a timescale of seconds to minutes. |
Quantitative Data Summary
| Parameter | Value | Cell Type | Assay | Reference |
| Apparent Rate Constant (this compound) | 0.013 sec⁻¹ | HeLa, HEK293T, NIH3T3, MCF10A | Cytoplasmic YFP-GID1 translocation to plasma membrane | |
| Apparent Rate Constant (GA3-H) | 0.00103 sec⁻¹ (at 1 mM) | Not specified | Plasma membrane translocation | |
| EC50 (this compound) | 310 nM | Not specified | Dose-dependent kinetics | |
| FRET Increase (this compound) | Robust increase within 60 seconds | HeLa | FRET assay with CFP-GAI and YFP-GID1 | |
| pH Change (100 µM this compound) | pH 7.4 to 7.3 | HeLa | Venus(H148G) pH sensor | |
| pH Change (100 µM this compound) | No detectable acidification | COS-7 | Venus(H148G) pH sensor |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Light-inducible GA3-GID1 dimerization pathway.
Caption: General experimental workflow for characterization.
Experimental Protocols
Protocol 1: Light-Inducible Protein Translocation in Mammalian Cells
This protocol describes how to visualize the light-induced translocation of a cytoplasmic protein to the plasma membrane.
Materials:
-
HeLa or COS-7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Plasmid 1: Lyn-CFP-GAI(1-92) (for plasma membrane anchoring)
-
Plasmid 2: YFP-GID1 (for cytoplasmic localization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Photo-caged GA3 derivative
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
-
Light source for uncaging (e.g., 365 nm UV lamp)
Procedure:
-
Cell Culture and Transfection:
-
One day before transfection, seed HeLa or COS-7 cells in a glass-bottom dish suitable for live-cell imaging. Cells should be at 70-80% confluency at the time of transfection.
-
Co-transfect the cells with Lyn-CFP-GAI(1-92) and YFP-GID1 plasmids according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Imaging Setup:
-
Mount the dish on the stage of the confocal microscope within the environmental chamber.
-
Identify cells that are co-expressing both CFP and YFP fusion proteins. CFP fluorescence should be localized to the plasma membrane, while YFP fluorescence should be diffuse in the cytoplasm.
-
-
Induction and Imaging:
-
Add the photo-caged GA3 to the cell culture medium at the desired final concentration.
-
Acquire baseline images of both CFP and YFP channels before light induction.
-
Expose the cells to a brief pulse of UV light (e.g., 365 nm) to uncage the GA3. The duration and intensity of the light pulse should be optimized to achieve efficient uncaging while minimizing phototoxicity.
-
Immediately after the light pulse, begin acquiring a time-lapse series of images for both CFP and YFP channels to monitor the translocation of YFP-GID1 from the cytoplasm to the plasma membrane.
-
-
Data Analysis:
-
Quantify the change in YFP fluorescence intensity in the cytoplasm and at the plasma membrane over time.
-
Calculate the rate of translocation by fitting the data to an appropriate kinetic model.
-
Protocol 2: FRET-Based Assay for Light-Inducible Dimerization
This protocol uses Förster Resonance Energy Transfer (FRET) to measure the light-induced interaction between GID1 and GAI in living cells.
Materials:
-
HEK293T cells
-
Plasmid 1: CFP-GAI(1-92)
-
Plasmid 2: YFP-GID1
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Culture and Transfection:
-
Follow the same procedure as in Protocol 1 for cell seeding and transfection, using the CFP-GAI(1-92) and YFP-GID1 plasmids.
-
-
Imaging Setup:
-
Place the dish on the confocal microscope stage.
-
Identify cells co-expressing both CFP and YFP fusion proteins.
-
-
Induction and FRET Measurement:
-
Add the photo-caged GA3 to the medium.
-
Set up the microscope for FRET imaging. This typically involves exciting the CFP and measuring emission from both CFP and YFP.
-
Acquire baseline CFP and YFP emission intensities.
-
Expose the cells to the uncaging light pulse.
-
Immediately after induction, acquire a time-lapse series of FRET images. An increase in the YFP emission upon CFP excitation indicates FRET, and thus dimerization.
-
-
Data Analysis:
-
Calculate the FRET efficiency or the ratio of YFP to CFP emission over time.
-
Plot the change in FRET signal to determine the kinetics of the light-induced dimerization.
-
Applications
-
Spatiotemporal Control of Protein Activity: By fusing GID1 and GAI to protein domains of interest (e.g., enzymes, transcription factors), their activity can be controlled with high spatial and temporal precision using light.
-
Building Cellular Logic Gates: The orthogonality of the GA3-GID1 system with other CID systems like rapamycin-FKBP/FRB allows for the construction of complex cellular circuits that respond to multiple inputs. For example, an "AND" gate can be designed where a cellular response is only triggered in the presence of both light (uncaging GA3) and rapamycin.
-
Controlling Protein Localization: As demonstrated in the translocation protocol, this system can be used to rapidly recruit proteins to specific subcellular locations, such as the plasma membrane or nucleus, to study their function.
-
Drug Development and Target Validation: The ability to precisely control the interaction of specific proteins can be a valuable tool for validating drug targets and studying the downstream effects of modulating a particular protein-protein interaction.
Conclusion
The light-inducible GA3-GID1 dimerization system represents a significant advancement in the field of synthetic biology and cell engineering. Its rapid kinetics, high specificity, and orthogonality make it an invaluable tool for researchers seeking to dissect complex cellular processes with unprecedented control. The detailed protocols and data provided in these application notes should enable researchers and drug development professionals to effectively implement this powerful technology in their own experimental systems.
References
Application Notes and Protocols: Photocaged Gibberellins for Protein Dimerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemically Inducible Dimerization (CID) is a powerful technology for controlling protein-protein interactions and cellular processes with high specificity. The gibberellin (GA)-based CID system, which utilizes the plant hormone gibberellin to induce the heterodimerization of the proteins GIBBERELLIN INSENSITIVE DWARF1 (GID1) and GIBBERELLIN INSENSITIVE (GAI), offers the advantage of being orthogonal to mammalian systems, minimizing off-target effects.[1][2] The development of photocaged gibberellins adds a layer of spatiotemporal control, allowing for light-inducible activation of protein dimerization.[3][4] This technology holds significant promise for basic research and drug development, enabling precise manipulation of cellular signaling pathways, protein localization, and enzyme activity.
These application notes provide a comprehensive overview and detailed protocols for the use of photocaged gibberellins to induce protein dimerization in mammalian cells.
Mechanism of Action
The photocaged gibberellin system is a chemo-optogenetic tool that combines the principles of CID with the precision of light activation. The core components are:
-
Photocaged Gibberellin (pcGA): A biologically inactive form of gibberellin that is rendered active upon exposure to a specific wavelength of light. A photolabile "caging" group masks the active site of the gibberellin molecule, preventing it from binding to its receptor.[4]
-
GID1 (Gibberellin Insensitive Dwarf1): A soluble receptor protein that, upon binding to active gibberellin, undergoes a conformational change.
-
GAI (Gibberellin Insensitive): A DELLA protein that is recruited to the GA-bound GID1, forming a stable heterodimer.
In the absence of light, pcGA remains inactive, and GID1 and GAI do not interact. Upon illumination with the appropriate wavelength of light (e.g., UV or blue light), the caging group is cleaved, releasing the active gibberellin. The active gibberellin then binds to GID1, inducing its interaction with GAI and leading to the dimerization of any proteins of interest fused to GID1 and GAI.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying signaling pathway and the general experimental workflow for using photocaged gibberellins to induce protein dimerization.
Figure 1: Mechanism of photocaged gibberellin-induced protein dimerization.
Figure 2: General experimental workflow for light-induced protein dimerization.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the photocaged gibberellin-induced dimerization system. Data is compiled from published literature and may vary depending on the specific photocaged compound, cell type, and experimental conditions.
| Parameter | Value | Notes |
| Photocaged Gibberellin | pcGA₃-1, pcGA₃-2, pcGA₃-3 | Different caging groups allow for activation at different wavelengths. |
| Uncaging Wavelength | 405 nm (for pcGA₃-1), 470 nm (for pcGA₃-2/3) | Selection of wavelength depends on the specific photocage used. |
| Dimerization Time | Dimerization observed within 20 seconds after light activation. | This rapid kinetic allows for precise temporal control. |
| Effective Concentration | 10 µM for GA₃-AM (a membrane-permeable precursor) | The EC₅₀ is approximately 310 nM. |
| Reversibility | The GA₃-based system is generally considered irreversible. | The slow off-rate of the GA-GID1-GAI complex prevents easy reversal. |
| Orthogonality | Orthogonal to the rapamycin-based CID system. | Allows for the simultaneous use of both systems in the same cell. |
Experimental Protocols
Protocol 1: Synthesis of Photocaged Gibberellic Acid (pcGA₃)
This protocol is adapted from Ziegler and Wombacher, 2020. It describes a simple one-step synthesis of a photocaged derivative of gibberellic acid (GA₃).
Materials:
-
Gibberellic acid (GA₃)
-
Photocaging agent (e.g., 4,5-dimethoxy-2-nitrobenzyl bromide)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve gibberellic acid in anhydrous DMF.
-
Add DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add the photocaging agent (e.g., 4,5-dimethoxy-2-nitrobenzyl bromide) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure photocaged gibberellic acid.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Mammalian Cell Culture and Transfection for Light-Induced Dimerization
This protocol provides a general guideline for preparing mammalian cells for photocaged gibberellin experiments.
Materials:
-
HeLa or HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmids encoding Protein A-GID1 and Protein B-GAI fusion constructs (e.g., with fluorescent tags like GFP and mCherry)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom dishes for microscopy
Procedure:
-
Culture HeLa or HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
One day before transfection, seed the cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. Typically, this involves diluting the plasmids and the transfection reagent in a serum-free medium, combining them, and incubating for a short period to allow complex formation.
-
Add the transfection complexes dropwise to the cells.
-
Incubate the cells for 24-48 hours to allow for sufficient expression of the fusion proteins.
Protocol 3: Light-Induced Protein Translocation Assay via Fluorescence Microscopy
This protocol describes how to visualize the light-induced dimerization of proteins by observing the translocation of one fluorescently tagged protein to a specific cellular location marked by the other.
Materials:
-
Transfected cells expressing a localized "bait" protein (e.g., Lyn-mCherry-GAI, localized to the plasma membrane) and a cytosolic "prey" protein (e.g., GFP-GID1).
-
Photocaged gibberellin (pcGA) stock solution in DMSO.
-
Live-cell imaging medium.
-
A fluorescence microscope equipped with a light source for uncaging (e.g., a 405 nm laser) and appropriate filter sets for visualizing the fluorescent proteins.
Procedure:
-
Replace the culture medium of the transfected cells with live-cell imaging medium.
-
Add the photocaged gibberellin to the cells at the desired final concentration (e.g., 10 µM) and incubate for at least 10 minutes to allow for cell penetration.
-
Mount the dish on the fluorescence microscope and locate a cell co-expressing both fusion proteins.
-
Acquire a pre-activation image to show the initial localization of the proteins.
-
Use the uncaging light source (e.g., 405 nm laser) to illuminate a specific region of interest (ROI) or the entire cell for a defined period (e.g., 1-5 seconds).
-
Immediately after photoactivation, acquire a time-lapse series of images to monitor the translocation of the cytosolic protein (GFP-GID1) to the location of the bait protein (Lyn-mCherry-GAI at the plasma membrane).
-
Analyze the images by quantifying the change in fluorescence intensity in the respective cellular compartments over time.
Protocol 4: Co-Immunoprecipitation (Co-IP) to Confirm Light-Induced Dimerization
This protocol details the steps to biochemically confirm the light-induced interaction between the GID1 and GAI fusion proteins.
Materials:
-
Transfected cells expressing Protein A-GID1 and Protein B-GAI (e.g., with epitope tags like HA and Myc).
-
Photocaged gibberellin (pcGA) stock solution in DMSO.
-
UV light source (e.g., 365 nm or 405 nm, depending on the photocage).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibody specific to the epitope tag of the "bait" protein (e.g., anti-HA antibody).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Western blotting reagents.
Procedure:
-
Culture and transfect cells as described in Protocol 2.
-
Add photocaged gibberellin to the culture medium at the desired final concentration and incubate.
-
Expose the cells to UV light for a specified duration to uncage the gibberellin. A control plate should be kept in the dark.
-
Immediately after light exposure, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Incubate a portion of the lysate with the "bait" antibody (e.g., anti-HA) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by adding elution buffer and boiling for 5-10 minutes.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the epitope tags of both the "bait" (e.g., anti-HA) and "prey" (e.g., anti-Myc) proteins to detect the co-immunoprecipitated partner. An increased signal for the "prey" protein in the light-treated sample compared to the dark control confirms light-induced dimerization.
References
- 1. Blue light-dependent interactions of CRY1 with GID1 and DELLA proteins regulate gibberellin signaling and photomorphogenesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and Orthogonal Logic Gating with a Gibberellin-induced Dimerization System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light-regulation of protein dimerization and kinase activity in living cells using photocaged rapamycin and engineered FKBP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using photocaging for fast time-resolved structural biology studies - PMC [pmc.ncbi.nlm.nih.gov]
Inducing Targeted Protein Degradation with the GA3-AM System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to selectively degrade specific proteins within a cellular context is a powerful tool for elucidating protein function and developing novel therapeutic strategies. The Gibberellic Acid (GA3)-AM system offers a rapid, reversible, and specific method for inducing the degradation of a target protein. This chemically inducible dimerization (CID) system is based on the plant hormone gibberellin's natural signaling pathway, which has been adapted for use in mammalian cells. This document provides detailed application notes and experimental protocols for utilizing the GA3-AM system for targeted protein degradation.
The core of this system relies on the interaction between the gibberellin receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1) and a member of the DELLA protein family (e.g., GAI). In the presence of gibberellin (GA3), GID1 and DELLA form a stable complex. This interaction can be harnessed to bring a target protein into proximity with a component of the cellular degradation machinery, leading to its ubiquitination and subsequent degradation by the proteasome. For this system to be effective in mammalian cells, the cell-permeable analog GA3-acetoxymethyl ester (this compound) is used. Once inside the cell, cytosolic esterases cleave the AM group, releasing the active GA3 molecule.[1][2]
Principle of the this compound Induced Degradation System
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the this compound system for inducing protein degradation.
| Parameter | Value | Cell Type | Target Protein | Source |
| EC50 of this compound | 310 nM | Not specified | Dimerization of GAI and GID1 | Not specified |
| Optimal this compound Concentration | 10 µM - 50 µM | HEK293 | GFP | [2] |
| Protein Depletion (at 10 µM this compound) | ~40% | HEK293 | GFP | [2] |
| Protein Depletion (at 50 µM this compound) | ~80% | HEK293 | GFP | [2] |
| Incubation Time | 24 hours | HEK293 | GFP |
Diagrams
Caption: this compound Signaling Pathway for Protein Degradation.
Caption: Experimental Workflow for this compound Induced Degradation.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells or other suitable mammalian cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine 3000 or other suitable transfection reagent.
-
Plasmids:
-
Expression vector for the GID1-E3 ligase fusion protein.
-
Expression vector for the DELLA-POI fusion protein.
-
-
This compound (Gibberellic Acid, Acetoxymethyl Ester): Prepare a stock solution in DMSO.
-
DMSO (Dimethyl sulfoxide): Vehicle control.
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE Gels
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Specific to the Protein of Interest (POI).
-
Secondary Antibody: HRP-conjugated anti-species IgG.
-
Chemiluminescent Substrate
-
Imaging System for Western blot detection.
Protocol 1: Cell Culture and Transfection
-
Cell Seeding: Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
On the day of transfection, replace the culture medium with fresh, antibiotic-free medium.
-
Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. Co-transfect the cells with the GID1-E3 ligase and DELLA-POI expression vectors.
-
Incubate the cells with the transfection complexes for the recommended duration.
-
-
Post-transfection: After incubation, replace the medium with complete culture medium and allow the cells to recover and express the fusion proteins for 24-48 hours.
Protocol 2: this compound Treatment
-
Prepare this compound Working Solutions: Dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 10 µM and 50 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment:
-
Aspirate the culture medium from the transfected cells.
-
Add the this compound-containing medium or the vehicle control medium to the respective wells.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
Protocol 3: Cell Lysis and Protein Quantification
-
Cell Harvest:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well) to each well.
-
-
Lysis:
-
Scrape the cells from the bottom of the well and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification:
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
Protocol 4: Western Blot Analysis
-
Sample Preparation:
-
Based on the protein quantification, normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody specific to the POI, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities to determine the extent of protein degradation in the this compound treated samples compared to the vehicle control. Normalize to a loading control (e.g., GAPDH or β-actin).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low protein degradation | Inefficient transfection | Optimize transfection protocol; check plasmid quality. |
| Low expression of fusion proteins | Verify expression of GID1-E3 and DELLA-POI fusions by Western blot. | |
| Inactive this compound | Use a fresh stock of this compound; ensure proper storage (-20°C). | |
| Insufficient this compound concentration or incubation time | Perform a dose-response and time-course experiment to optimize conditions. | |
| High background in Western blot | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA). |
| Antibody concentration too high | Optimize primary and secondary antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Off-target effects | Cellular toxicity of this compound or DMSO | Perform a cell viability assay (e.g., MTT assay) to assess toxicity at the concentrations used. Use the lowest effective concentration of this compound and DMSO. |
Conclusion
The this compound system provides a valuable method for the inducible degradation of target proteins in mammalian cells. Its rapid action and dose-dependent control offer researchers a powerful tool to study protein function with high temporal resolution. By following the detailed protocols and considering the troubleshooting suggestions provided, researchers can effectively implement this system to advance their studies in basic research and drug development.
References
Application Notes and Protocols for GA3-AM in Cell Culture Experiments
Introduction
Gibberellic Acid Acetoxymethyl Ester (GA3-AM) is a cell-permeable analog of the plant hormone Gibberellic Acid (GA3). Its primary utility in mammalian cell culture stems from its role as a chemical inducer of dimerization (CID). Upon entering the cell, cytosolic esterases cleave the acetoxymethyl (AM) group, releasing active GA3. This intracellular GA3 then mediates the dimerization of protein domains that have been engineered to bind to it, offering rapid and reversible control over protein interactions and cellular processes. Additionally, at higher concentrations, its precursor, GA3, has been observed to induce apoptosis in certain mammalian cell types, suggesting broader applications in studying cell death pathways.
These notes provide an overview of this compound's applications in cell culture, concentration guidelines, and detailed protocols for its use in chemically induced dimerization and the assessment of its effects on cell viability and apoptosis.
Mechanism of Action
Chemically Induced Dimerization (CID)
The most well-characterized use of this compound in mammalian cells is as a component of a CID system. This system typically involves two fusion proteins: one containing the GID1 (Gibberellin-Insensitive Dwarf1) protein and the other containing a DELLA protein fragment (GAI). In the presence of GA3 (released from this compound), GID1 undergoes a conformational change that enables it to bind to the DELLA protein, thus bringing the two fusion proteins together. This dimerization is rapid, occurring on a timescale of seconds, and is reversible upon removal of this compound.
Induction of Apoptosis
In addition to its role in CID, Gibberellic Acid (GA3) has been shown to induce apoptosis in mammalian cells, specifically in rat ovarian granulosa cells. This process is mediated through the Fas-mediated death receptor signaling pathway. The study indicated that GA3 upregulates the expression of proteins involved in this pathway, leading to the activation of caspases and subsequent programmed cell death.
Quantitative Data Summary
The following tables summarize the effective concentrations and other quantitative data for this compound and GA3 in cell culture applications.
| Parameter | Value | Application | Reference |
| EC₅₀ for GAI/GID1 Dimerization | 310 nM | Chemically Induced Dimerization | |
| Solubility in DMSO | Up to 100 mM | Stock Solution Preparation | |
| Solubility in Ethanol | Up to 100 mM | Stock Solution Preparation | |
| Storage of Stock Solution | -20°C (1 month) or -80°C (6 months) | Stock Solution Storage |
Table 1: Quantitative Data for this compound in Cell Culture.
| Compound | Cell Type | Concentration | Observed Effect | Reference |
| Gibberellic Acid (GA3) | Rat Ovarian Granulosa Cells | 50 and 100 mg/kg (in vivo) | Increased atretic follicles and apoptosis | |
| Gibberellic Acid (GA3) | Rat Lung Tissue | 0.00001 mM to 1 mM | Enhanced guanylate cyclase activity |
Table 2: In Vivo and In Vitro Effects of Gibberellic Acid (GA3).
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Cell culture medium
Procedure:
-
Reconstitution of this compound:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, dissolve 4.18 mg of this compound (MW: 418.44 g/mol ) in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution. The solution should be clear.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to achieve a final concentration of 1 µM in 10 mL of medium, add 1 µL of the 10 mM stock solution.
-
Mix the working solution thoroughly by gentle inversion before adding it to the cells.
-
Protocol 2: Chemically Induced Dimerization (CID) in Mammalian Cells
Materials:
-
Mammalian cells co-transfected with GID1 and GAI (DELLA) fusion constructs
-
Complete cell culture medium
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This compound working solution
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Imaging system (for fluorescently tagged fusion proteins) or appropriate assay for downstream effects of dimerization
Procedure:
-
Cell Seeding:
-
Seed the transfected cells in an appropriate culture vessel (e.g., multi-well plate, chamber slide) at a density that allows for optimal growth and visualization.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
Induction of Dimerization:
-
Prepare the this compound working solution at the desired concentration (a typical starting range is 100 nM to 1 µM).
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period. Dimerization can be observed within seconds to minutes.
-
-
Analysis:
-
If using fluorescently tagged fusion proteins, visualize the co-localization of the fluorescent signals using a fluorescence microscope.
-
Alternatively, assess the downstream effects of dimerization, such as changes in gene expression, enzyme activity, or cell morphology, using appropriate assays.
-
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
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Mammalian cells
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Complete cell culture medium
-
This compound working solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
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96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of the this compound working solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
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Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
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Mammalian cells
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Complete cell culture medium
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
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Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (a suggested starting range to observe potential cytotoxicity could be 1 µM to 100 µM, based on the high in vivo doses that induced apoptosis) for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any detached apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
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Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
FITC and PI fluorescence can be detected in the FL1 and FL2 channels, respectively.
-
The cell populations can be distinguished as follows:
-
Live cells: Annexin V-negative, PI-negative
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Early apoptotic cells: Annexin V-positive, PI-negative
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Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
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Necrotic cells: Annexin V-negative, PI-positive
-
-
Signaling Pathway and Workflow Diagrams
Caption: this compound Chemically Induced Dimerization (CID) Pathway.
Caption: GA3-Induced Fas-Mediated Apoptosis Pathway.
Caption: General Experimental Workflow for this compound Studies.
Application Notes and Protocols for the Targeted Delivery of GA3-AM to Specific Cell Types
Audience: Researchers, scientists, and drug development professionals.
Introduction Gibberellin A3-acetoxymethyl ester (GA3-AM) is a cell-permeable analog of the plant hormone Gibberellic Acid (GA3). Its primary application in biomedical research is as a chemical inducer of dimerization (CID). Upon entering a cell, cytosolic esterases cleave the acetoxymethyl (AM) group, releasing active GA3. The intracellular GA3 then mediates the rapid dimerization of protein domains, typically engineered versions of Gibberellin Insensitive Dwarf1 (GID1) and Gibberellin Insensitive (GAI), providing a powerful tool for controlling protein-protein interactions with high temporal resolution.
While its cell permeability is a key feature, achieving delivery to specific cell or tissue types is crucial for enhancing its utility in complex biological systems and for therapeutic applications. Untargeted delivery can lead to off-target effects and reduced efficacy at the desired site. This document outlines strategies and protocols for the targeted delivery of this compound, focusing on ligand-mediated approaches and nanoparticle-based systems.
Mechanism of Action: this compound as a Chemical Inducer of Dimerization
The mechanism of this compound relies on its intracellular conversion to GA3 and the subsequent hormone-induced interaction between GID1 and GAI protein domains. These domains are typically fused to proteins of interest, which are then brought into proximity upon the addition of this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing GA3-AM for Dimerization
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of GA3-AM (Gibberellic Acid Acetoxymethyl Ester) as a chemical inducer of dimerization (CID).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced dimerization?
A1: The this compound system is a chemically induced dimerization (CID) technology that relies on plant-derived proteins. The cell-permeable this compound molecule passively crosses the plasma membrane into the cytoplasm.[1][2] Inside the cell, ubiquitous cytosolic esterases cleave the acetoxymethyl (AM) group, releasing the active molecule, gibberellic acid (GA3).[1][3] GA3 then acts as a molecular glue, binding to the GID1 (Gibberellin INSENSITIVE DWARF1) protein. This binding event induces a conformational change in GID1 that promotes its high-affinity interaction with a GAI (Gibberellic Acid Insensitive) protein, resulting in the rapid formation of a stable GID1-GAI heterodimer.
Q2: What are the core components of this dimerization system?
A2: The system requires three components:
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This compound: The cell-permeable small molecule inducer.
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GID1 (Gibberellin INSENSITIVE DWARF1): A receptor protein that binds to GA3.
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GAI (Gibberellic Acid Insensitive): A DELLA protein that binds to the GA3-GID1 complex.
In a typical experiment, the proteins of interest are expressed as fusion constructs with GID1 and GAI.
Q3: What is a recommended concentration range for this compound?
A3: The effective concentration can vary between cell types and experimental systems. The reported half-maximal effective concentration (EC50) for dimerization is approximately 310 nM. However, concentrations as high as 100 µM have been successfully used in published studies. A dose-response experiment is strongly recommended to determine the optimal concentration for your specific application.
Q4: How should I prepare and store this compound solutions?
A4: this compound is soluble in DMSO and ethanol up to 100 mM.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO.
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
-
Working Solution: Prepare fresh dilutions of the stock solution in your cell culture medium or experimental buffer immediately before use. For in vivo experiments, specific formulations with solvents like PEG300 and Tween-80 may be required to maintain solubility.
Q5: How quickly does dimerization occur after adding this compound?
A5: The dimerization process is very rapid, with responses observed on a timescale of seconds to minutes following the addition of this compound.
Q6: Is the this compound system orthogonal to other CID systems?
A6: Yes. The this compound/GID1/GAI system is completely orthogonal to the widely used rapamycin-induced dimerization system (involving FKBP and FRB proteins). This means they can be used simultaneously in the same cell to control two independent dimerization events, enabling the construction of complex signaling circuits and logic gates.
Data Summary
The following table summarizes key quantitative parameters for the use of this compound.
| Parameter | Value | Source |
| EC50 (in vitro) | 310 nM | |
| Tested Concentration Range | 100 nM - 100 µM | |
| Solubility (DMSO) | Up to 100 mM | |
| Solubility (Ethanol) | Up to 100 mM | |
| Dimerization Time Scale | Seconds to Minutes |
Visual Diagrams
Signaling Pathway
Caption: Mechanism of this compound induced dimerization of GID1 and GAI fusion proteins.
Experimental Workflow
Caption: Workflow for determining the optimal this compound concentration.
Troubleshooting Guide
Problem: I am observing no or a very weak dimerization signal.
This is a common issue that can often be resolved by systematically checking several key experimental factors.
Q1: Have you confirmed your this compound concentration is optimal?
A1: A suboptimal concentration is the most frequent cause of failure.
-
Possible Cause: The concentration of this compound is too low to induce dimerization or too high, potentially causing off-target effects or cytotoxicity.
-
Solution: Perform a dose-response experiment. Test a wide range of concentrations, starting from ~10 nM and going up to 100 µM, to identify the optimal concentration for your specific cell line and protein constructs.
Q2: Is your this compound solution properly prepared and active?
A2: The chemical integrity and solubility of this compound are critical.
-
Possible Cause: The this compound may have degraded due to improper storage or may have precipitated out of solution.
-
Solution: Always use freshly prepared working dilutions from a properly stored stock. When diluting the DMSO stock into aqueous media, ensure it is mixed thoroughly. If you observe any precipitate, you can try gentle heating or sonication to aid dissolution.
Q3: Could cellular esterase activity be a limiting factor?
A3: The conversion of this compound to active GA3 depends on intracellular esterases.
-
Possible Cause: While generally abundant, esterase levels could theoretically be low in certain cell types or under specific experimental conditions.
-
Solution: As a control, you can test for general esterase activity in your cells using a fluorogenic substrate like Calcein-AM, which also requires esterase cleavage to fluoresce. This can help confirm that the necessary enzymatic machinery is active.
Q4: Are your GID1 and GAI fusion proteins expressing correctly?
A4: The dimerization partners must be present and correctly localized.
-
Possible Cause: Low expression levels, misfolding, or improper subcellular localization of the GID1 or GAI fusion proteins can prevent dimerization.
-
Solution: Verify the expression and integrity of your fusion proteins using Western Blot. Confirm their correct subcellular localization using fluorescence microscopy (if they are tagged with a fluorescent protein) or immunofluorescence.
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting weak or absent dimerization signals.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder: Centrifuge the vial of lyophilized this compound briefly. Add the appropriate volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM). Vortex thoroughly until fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 6 months).
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. Perform serial dilutions in pre-warmed, serum-free cell culture medium or an appropriate experimental buffer to achieve the desired final concentrations. Mix thoroughly by pipetting or gentle vortexing immediately before adding to cells.
Protocol 2: General Method for FRET-Based Dimerization Assay
This protocol assumes the use of cells co-expressing proteins of interest fused to a FRET pair (e.g., CFP and YFP) and GID1/GAI domains (e.g., YFP-GID1 and CFP-GAI).
-
Cell Culture: Plate HeLa cells (or other suitable cell line) co-transfected with plasmids encoding the YFP-GID1 and CFP-GAI fusion constructs onto a glass-bottom imaging dish. Allow cells to adhere and grow for 24-48 hours.
-
Imaging Setup: Mount the imaging dish on a confocal microscope equipped for FRET imaging. Maintain cells at 37°C and 5% CO2.
-
Baseline Acquisition: Acquire baseline images of the cells in both the CFP and YFP channels for several minutes to establish a stable pre-stimulation signal.
-
Stimulation: Prepare a working solution of this compound at 2x the desired final concentration. Carefully add an equal volume of this solution to the imaging dish. For example, to achieve a final concentration of 100 µM, add 100 µL of a 200 µM solution to 100 µL of media in the dish.
-
Post-Stimulation Acquisition: Immediately begin acquiring a time-series of images in both channels. Dimerization is rapid, so it is crucial to capture images immediately following addition. Continue imaging for 5-15 minutes.
-
Data Analysis: Quantify the fluorescence intensity in both channels over time for several cells. An increase in dimerization will result in an increase in the FRET signal (increased YFP emission upon CFP excitation) and a corresponding decrease in the donor (CFP) fluorescence. Calculate the FRET ratio (e.g., YFP/CFP) to quantify the change in dimerization over time.
References
- 1. Rapid and Orthogonal Logic Gating with a Gibberellin-induced Dimerization System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 3. Manipulating signaling at will: chemically-inducible dimerization (CID) techniques resolve problems in cell biology - PMC [pmc.ncbi.nlm.nih.gov]
GA3-AM cytotoxicity and off-target effects
Welcome to the technical support center for GA3-AM, a cell-permeable analog of gibberellic acid used as a chemical inducer of dimerization (CID). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable version of gibberellic acid (GA3). The acetoxymethyl (AM) ester group allows the molecule to efficiently cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM group, releasing the active GA3. This active GA3 then induces the dimerization of protein domains that have been engineered to bind to it, such as GAI and GID1. This system allows for rapid and reversible control over protein-protein interactions.[1][2][3][4][5] The EC50 for this dimerization process is approximately 310 nM.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the stock solution at -20°C or -80°C to prevent degradation. Repeated freeze-thaw cycles should be avoided by preparing aliquots.
Q3: How do I determine the optimal concentration of this compound for my experiment?
The optimal concentration of this compound is cell-type and application-dependent. It is crucial to perform a dose-response experiment to determine the minimal concentration that yields the desired dimerization effect without causing significant cytotoxicity. A starting point for optimization could be in the range of the EC50 (310 nM), with concentrations ranging from 100 nM to 1 µM being tested.
Q4: Is this compound cytotoxic?
Direct cytotoxicity data for this compound across a wide range of mammalian cell lines is limited in publicly available literature. However, studies on its active form, gibberellic acid (GA3), suggest that its cytotoxic effects can be cell-type and concentration-dependent. Some studies report low cytotoxicity of GA3 on cultured human cells, while others indicate that high concentrations or prolonged exposure can lead to cellular stress and reduced viability. It is essential to perform cytotoxicity assays for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak dimerization effect observed | Insufficient this compound concentration: The concentration used may be too low for the specific cell type or experimental setup. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 100 nM to 10 µM). |
| Poor cell permeability: Although designed to be cell-permeable, uptake can vary between cell types. | Increase the incubation time with this compound. Ensure the cell monolayer is healthy and not overly confluent, which can hinder uptake. | |
| Degradation of this compound stock: Improper storage or multiple freeze-thaw cycles can lead to degradation. | Prepare fresh aliquots of this compound from a new stock. Store aliquots at -80°C and protect from light. | |
| Inefficient cleavage of the AM ester: Esterase activity can vary between cell types. | Pre-incubate cells with a general esterase activator (use with caution and include appropriate controls) or extend the incubation time to allow for more complete cleavage. | |
| Issues with the fusion protein constructs: The GAI and GID1 domains may be misfolded, incorrectly localized, or expressed at very low levels. | Verify the expression and correct localization of your fusion proteins using techniques like Western blotting or immunofluorescence. Sequence the constructs to ensure there are no mutations. | |
| High cell death or morphological changes observed | Cytotoxicity of this compound: The concentration used may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, Calcein-AM, or CellTox Green) to determine the IC50 value of this compound for your cell line. Use a concentration well below the toxic threshold. |
| Off-target effects: this compound or its metabolite GA3 may have unintended biological activities. | Lower the concentration of this compound to the minimum required for the desired effect. Include control experiments with cells that do not express the GAI/GID1 constructs to assess non-specific effects. | |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. | Standardize your cell culture and experimental protocols. Use cells within a consistent passage number range and plate them at the same density for each experiment. |
| Variability in this compound preparation: Inconsistent dilution or handling of the this compound stock. | Prepare a large batch of aliquots from a single stock solution to be used across multiple experiments. Ensure thorough mixing before use. |
Quantitative Data Summary
| Parameter | Value | Reference |
| EC50 for GAI-GID1 Dimerization | 310 nM |
Experimental Protocols
Protocol for Determining this compound Cytotoxicity using Calcein-AM Assay
This protocol provides a general framework for assessing cell viability. Optimization for specific cell lines and plate formats may be required.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a serial dilution of this compound in culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle-only control (e.g., DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Calcein-AM Staining:
-
Prepare a working solution of Calcein-AM (e.g., 1-2 µM in PBS).
-
Wash the cells once with PBS.
-
Add the Calcein-AM working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with the appropriate filters for Calcein-AM (Excitation: ~490 nm, Emission: ~520 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of the treated wells to the vehicle-only control wells (representing 100% viability).
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Troubleshooting workflow for this compound experiments.
Caption: this compound induced signaling pathway.
References
- 1. Gibberellic Acid Initiates ER Stress and Activation of Differentiation in Cultured Human Immortalized Keratinocytes HaCaT and Epidermoid Carcinoma Cells A431 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gibberellic acid, a plant growth regulator, increases mast cell recruitment and alters Substance P levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemically induced dimerization - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting GA3-AM Dimerization Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GA3-AM (Gibberellic Acid 3-Acetoxymethyl Ester) to induce protein dimerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce protein dimerization?
A1: this compound is a cell-permeable analog of the plant hormone gibberellic acid (GA3). By itself, this compound is inactive. Once it crosses the cell membrane, intracellular esterase enzymes cleave the acetoxymethyl (AM) group, releasing the active form, GA3. The active GA3 then acts as a "molecular glue" to induce the heterodimerization of two fusion proteins: Gibberellin Insensitive Dwarf1 (GID1) and a member of the DELLA protein family (e.g., GAI).
Q2: What are the key components of a this compound-based dimerization system?
A2: A typical this compound dimerization system consists of:
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This compound: The cell-permeable chemical inducer of dimerization.
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Two fusion proteins:
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One protein of interest fused to a GID1 domain (e.g., YFP-GID1).
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A second protein of interest fused to a DELLA protein domain, typically a fragment of GAI (e.g., CFP-GAI).
-
-
A cellular system: A cell line that expresses the two fusion proteins and has sufficient intracellular esterase activity to activate the this compound.
Q3: How does the this compound system compare to other chemically induced dimerization (CID) systems like the rapamycin-based one?
A3: The this compound system is orthogonal to the rapamycin-based system (which uses FKBP and FRB proteins). This means they can be used independently in the same cell to control two different dimerization events without cross-interference.
Q4: What is the recommended storage and handling for this compound?
A4: this compound powder should be stored at -20°C for up to 3 years. Stock solutions, typically prepared in DMSO or ethanol, should be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.
Quantitative Data Summary
The following tables provide key quantitative data for this compound and its use in dimerization experiments.
| Parameter | Value | Notes | References |
| Molecular Weight | 418.44 g/mol | ||
| EC50 for Dimerization | 310 nM | Effective concentration for 50% of maximal response in HeLa cells. | |
| Solubility (DMSO) | ≥ 2 mg/mL (4.78 mM) | Heating to 37°C and ultrasonication can aid dissolution. | |
| Solubility (Ethanol) | Soluble to 100 mM | ||
| Storage (Powder) | -20°C for up to 3 years | ||
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | Aliquot to avoid freeze-thaw cycles. |
| Experimental Parameter | Recommended Range | Notes | References |
| This compound Concentration | 1 µM - 10 µM | The optimal concentration should be determined empirically for each cell line and assay. While the EC50 is low (310 nM), higher concentrations are often used to ensure a robust response. High concentrations (>100 µM) may cause a slight acidification of the cytoplasm. | |
| Incubation Time | Seconds to minutes for initial response; 30-60 minutes for stable signal | Dimerization is rapid, with FRET signals detectable within 60 seconds. Longer incubation times may be required for downstream assays like Co-IP. |
Visualizations
Signaling Pathway of this compound Induced Dimerization
Caption: Mechanism of this compound induced protein dimerization.
Experimental Workflow for Co-Immunoprecipitation (Co-IP)
Caption: A typical workflow for a Co-IP experiment using this compound.
Troubleshooting Logic for No/Weak Dimerization Signal
Caption: A troubleshooting flowchart for absent or weak dimerization signals.
Troubleshooting Guides
Issue 1: No or Weak Dimerization Signal
| Possible Cause | Recommended Solution |
| Insufficient Expression of Fusion Proteins | Verify the expression levels of both the GAI and GID1 fusion proteins using Western Blot or fluorescence microscopy. Optimize transfection or transduction protocols to ensure adequate and comparable expression levels of both partners. Also, confirm that the fusion proteins are correctly localized within the cell. |
| Low Intracellular Esterase Activity | The conversion of this compound to active GA3 is dependent on cytosolic esterases. Different cell lines (e.g., HeLa, 293T, Jurkat) have varying levels of esterase activity. If you suspect low activity, you can: 1. Perform an esterase activity assay using a substrate like Calcein AM. 2. Switch to a cell line known to have robust esterase activity, such as HeLa or HepG2 cells. |
| Degraded or Inactive this compound | Prepare a fresh stock solution of this compound from powder. Ensure proper storage of the stock solution at -20°C or -80°C and avoid multiple freeze-thaw cycles. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line and assay. Start with a range from 100 nM to 10 µM. |
| Incorrect Fusion Protein Design | Ensure that the GAI and GID1 domains are correctly folded and accessible for interaction. The fusion tags should not sterically hinder the dimerization. It may be necessary to test different linker lengths or tag positions (N- vs. C-terminus). |
| Insensitive Detection Method | For weak interactions, a Co-IP experiment may not be sensitive enough. Consider using a more sensitive proximity-based assay like FRET (Förster Resonance Energy Transfer) or BRET (Bioluminescence Resonance Energy Transfer). |
Issue 2: High Background or Non-Specific Signal
| Possible Cause | Recommended Solution |
| Overexpression of Fusion Proteins (FRET/BRET) | High levels of protein expression can lead to random proximity of the donor and acceptor molecules, resulting in a "bystander" FRET/BRET signal that is not due to specific dimerization. Reduce the amount of plasmid used for transfection and perform titration experiments to find an expression level that minimizes background while still allowing for a detectable specific signal. |
| Non-Specific Antibody Binding (Co-IP) | 1. Pre-clear the cell lysate by incubating it with beads (without the primary antibody) before the immunoprecipitation step to remove proteins that non-specifically bind to the beads. 2. Optimize the number and stringency of wash steps after immunoprecipitation. You can increase the salt concentration (e.g., up to 300-500 mM NaCl) or include a low percentage of non-ionic detergent (e.g., 0.1-0.5% NP-40) in the wash buffer, but be aware that this may disrupt weaker specific interactions. 3. Include an isotype control (an antibody of the same isotype but irrelevant specificity) to determine the level of non-specific binding from the antibody itself. |
| Cellular Autofluorescence (FRET) | If using FRET, measure the autofluorescence of untransfected cells or cells expressing only one fluorophore and subtract this from your experimental signal. BRET is an alternative that avoids autofluorescence issues as it does not require external light excitation. |
| Serum Components in Media | Components in fetal bovine serum (FBS) can sometimes interfere with immunoassays. If high background persists, consider reducing the serum concentration during the this compound treatment or washing the cells with PBS before lysis. |
Issue 3: Cellular Toxicity or Off-Target Effects
| Possible Cause | Recommended Solution |
| This compound/GA3 Toxicity | While generally considered to have low toxicity, very high concentrations of GA3 or prolonged exposure could potentially affect cell health. Perform a cell viability assay (e.g., using Calcein AM or a similar reagent) to assess the health of your cells at the this compound concentration and incubation time you are using. If toxicity is observed, reduce the concentration or incubation time. |
| Cytoplasmic Acidification | At high concentrations (e.g., 100 µM), this compound has been reported to cause a slight decrease in intracellular pH. While efficient dimerization occurs at much lower concentrations, if your downstream readout is pH-sensitive, it is advisable to use the lowest effective concentration of this compound. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically <0.5%). |
Experimental Protocols
Detailed Methodology for Co-Immunoprecipitation (Co-IP)
This protocol is adapted for a typical this compound dimerization experiment.
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Cell Culture and Treatment:
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Plate cells (e.g., HEK293T or HeLa) and co-transfect with plasmids encoding your GAI and GID1 fusion proteins (e.g., FLAG-GAI and HA-GID1).
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Allow 24-48 hours for protein expression.
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Treat the cells with the desired final concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) and incubate for 1-2 hours at 37°C.
-
-
Cell Lysis:
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Wash cells twice with ice-cold PBS.
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Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~16,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
-
Lysate Pre-clearing:
-
Add Protein A/G magnetic beads to the lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
-
Place the tube on a magnetic rack and transfer the supernatant (the pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-FLAG antibody) to the pre-cleared lysate.
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Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
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Add fresh Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
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Washing:
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Pellet the beads using a magnetic rack and discard the supernatant.
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Wash the beads 3-5 times with 1 mL of wash buffer (e.g., lysis buffer with a lower detergent concentration). To increase stringency, the salt concentration in the wash buffer can be moderately increased.
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Elution and Analysis:
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After the final wash, remove all supernatant.
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Elute the protein complexes from the beads by resuspending them in 1x Laemmli sample buffer and boiling for 5-10 minutes at 95°C.
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Separate the proteins by SDS-PAGE and analyze by Western Blot using an antibody against the tag of the co-precipitated protein (e.g., anti-HA antibody). A band should appear in the this compound treated sample but not (or much more faintly) in the vehicle control.
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General Methodology for FRET/BRET Assays
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Cell Preparation:
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Co-express fusion proteins with a suitable FRET/BRET pair, for example, a donor like CFP (Cyan Fluorescent Protein) or Renilla Luciferase (R
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Technical Support Center: Cellular Acidification at High GA3-AM Concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address cellular acidification observed at high concentrations of Gibberellic Acid Acetoxymethyl Ester (GA3-AM). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular responses at high concentrations of this compound. Could this be related to cellular acidification?
A1: Yes, it is highly probable. This compound is a cell-permeable derivative of Gibberellic Acid (GA3). The acetoxymethyl (AM) ester group renders the molecule hydrophobic, allowing it to cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group to release the active GA3 molecule. A critical and often overlooked consequence of this process is the generation of acidic byproducts, namely acetic acid and formaldehyde, which can lead to a significant decrease in intracellular pH (pHi), especially at high concentrations of this compound.
Q2: What is the proposed mechanism for cellular acidification by this compound?
A2: The mechanism involves the enzymatic hydrolysis of the AM ester by intracellular esterases. This reaction releases the GA3 molecule along with byproducts that lead to acidification. The hydrolysis of each AM ester group can theoretically release one molecule of acetic acid and one molecule of formaldehyde. At high concentrations of this compound, the cumulative production of these acidic byproducts can overwhelm the cell's natural buffering capacity, resulting in a drop in cytosolic pH.
Q3: Are there known signaling pathways for GA3 in mammalian cells that could explain our observations?
A3: The signaling pathways for gibberellins, including GA3, are well-characterized in plants and primarily involve the GID1 receptor and DELLA repressor proteins. Currently, there is no established, analogous signaling pathway for GA3 in mammalian or other non-plant eukaryotic cells. Therefore, any observed biological effects of this compound in these systems, particularly at high concentrations, should be carefully scrutinized for potential artifacts, such as cellular acidification.
Q4: How can we differentiate between a true biological effect of GA3 and an artifact of cellular acidification?
A4: This is a critical experimental question. To distinguish between the intended effects of GA3 and the off-target effects of acidification, a rigorous set of controls is essential. Please refer to the troubleshooting guide below for a detailed experimental strategy. The key is to include controls that mimic the acidification effect without introducing GA3.
Troubleshooting Guides
Issue: Unexpected or inconsistent results at high this compound concentrations.
This troubleshooting guide will help you determine if cellular acidification is the cause of your experimental issues and provide solutions.
Step 1: Confirm Cellular Acidification
The first step is to directly measure the intracellular pH (pHi) of your cells upon treatment with this compound.
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Recommended Method: Use a ratiometric fluorescent pH indicator dye, such as BCECF-AM.
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Procedure:
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Load your cells with BCECF-AM according to the manufacturer's protocol.
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Treat the cells with a range of this compound concentrations, including the high concentrations that are causing unexpected effects.
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Measure the change in fluorescence ratio over time using a fluorescence microscope or plate reader.
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Generate a calibration curve to convert the fluorescence ratios to pHi values.
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Expected Outcome: A dose-dependent decrease in pHi upon treatment with this compound would confirm that the compound is causing cellular acidification.
Step 2: Implement Proper Experimental Controls
To isolate the effects of GA3 from the effects of acidification, include the following controls in your experiments:
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Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.
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Negative Control Compound: An ideal negative control would be a structurally similar, but biologically inactive, analog of GA3 that is also available as an AM ester. While not readily commercially available, some biologically inactive gibberellin analogues like 6β-methyl-7-nor-GA3 have been described in the literature.[1] If a custom synthesis is feasible, this would be the best option.
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Acidification Control: Treat cells with a compound that is known to cause intracellular acidification to a similar degree as observed with your high this compound concentration. A common method is to use a weak acid, such as propionic acid, at a concentration that matches the pH drop caused by this compound.
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GA3 without AM ester: If possible, use a method to deliver GA3 directly into the cells that does not involve AM ester hydrolysis. This could include microinjection or using encapsulated GA3 in polymeric nanoparticles.[2]
Step 3: Mitigate Cellular Acidification
If cellular acidification is confirmed to be an issue, consider the following strategies:
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Lower the Concentration: The most straightforward solution is to use the lowest effective concentration of this compound that elicits the desired biological response without causing significant pH changes. Perform a dose-response curve to identify this optimal concentration.
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Optimize Incubation Time: Reduce the incubation time to the minimum necessary for sufficient cellular uptake and hydrolysis.
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Use a Buffered System: Ensure your experimental medium is well-buffered to help counteract the acid production. However, be aware that this may not fully prevent intracellular pH changes.
Data Presentation
The following table summarizes the stoichiometry of AM ester hydrolysis and provides a qualitative guide to the potential for cellular acidification.
| Compound | Molar Mass ( g/mol ) | Hydrolysis Byproducts per Molecule | Potential for Cellular Acidification at High Concentrations |
| This compound | ~418.45 | 1x GA3, 1x Acetic Acid, 1x Formaldehyde | High |
Experimental Protocols
Protocol: Measuring Intracellular pH using BCECF-AM
This protocol provides a general guideline for measuring pHi changes in cultured cells.
Materials:
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Cells of interest cultured on glass-bottom dishes or 96-well plates
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BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
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Anhydrous DMSO
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Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
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This compound
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Nigericin and Valinomycin (for calibration)
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pH calibration buffers (ranging from pH 6.0 to 8.0)
Procedure:
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Prepare a BCECF-AM stock solution: Dissolve BCECF-AM in anhydrous DMSO to a concentration of 1-10 mM.
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Cell Preparation and Dye Loading:
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Wash cells once with pre-warmed HBSS.
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Prepare a loading solution of 2-5 µM BCECF-AM in HBSS.
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Incubate cells with the loading solution for 15-30 minutes at 37°C.
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Wash the cells twice with pre-warmed HBSS to remove extracellular dye.
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This compound Treatment:
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Add fresh, pre-warmed HBSS containing the desired concentrations of this compound to the cells.
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Include all necessary controls (vehicle, negative control, acidification control).
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Fluorescence Measurement:
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Immediately begin acquiring fluorescence images or readings using a fluorescence microscope or plate reader.
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For BCECF, use dual excitation at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive), with emission collected at ~535 nm.
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Acquire data at regular time intervals to monitor the change in pHi.
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Calibration:
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At the end of the experiment, treat the cells with calibration buffers of known pH containing nigericin (10 µM) and valinomycin (10 µM) to equilibrate the intracellular and extracellular pH.
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Acquire fluorescence ratios for each calibration buffer.
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Generate a calibration curve by plotting the fluorescence ratio (490/440) against the corresponding pH values.
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Data Analysis:
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Calculate the fluorescence ratio for each time point and experimental condition.
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Convert the fluorescence ratios to pHi values using the calibration curve.
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Mandatory Visualization
References
Technical Support Center: Preventing Leaky Expression in GA3-AM Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of leaky expression in Gibberellin (GA3-AM)-inducible systems.
Frequently Asked Questions (FAQs)
Q1: What is the this compound system and how does it work?
The this compound system is a chemically inducible dimerization (CID) system used to control gene expression. It relies on the plant hormone gibberellin (GA3) to induce the interaction between two proteins: GIBBERELLIN INSENSITIVE DWARF1 (GID1) and a member of the DELLA protein family, such as GIBBERELLIN INSENSITIVE (GAI). In the absence of GA3, GID1 and GAI do not interact. The inducer, this compound, is a cell-permeable analog of GA3. Once inside the cell, cellular esterases cleave the acetoxymethyl (AM) group, releasing active GA3. GA3 then binds to GID1, causing a conformational change that promotes the formation of a stable complex with GAI.[1][2] This dimerization event can be engineered to control various cellular processes, including gene transcription.
Q2: What is "leaky expression" in the context of the this compound system?
Leaky expression, or basal expression, refers to the expression of the target gene in the absence of the inducer, this compound. This background expression can be problematic, especially when the expressed protein is toxic to the cells or when tight control over gene expression is critical for the experimental outcome.
Q3: What are the common causes of leaky expression in the this compound system?
Several factors can contribute to leaky expression in the this compound system:
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High expression levels of GID1 and GAI fusion proteins: Overexpression of the GID1 and GAI fusion proteins can increase the probability of their spontaneous, GA3-independent interaction, leading to background activation of the target gene.
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Promoter leakiness: The promoter driving the expression of the GID1 and GAI fusion proteins, or the promoter of the target gene itself, may have a basal level of activity even in the absence of the intended transcription factor.
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Sub-optimal construct design: The specific fusion partners, linkers, and overall architecture of the expression vectors can influence the stability and background activity of the system.
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Endogenous factors: Cellular factors in the host system might weakly mimic the action of GA3 or otherwise promote the interaction between GID1 and GAI.
Troubleshooting Guides
Issue 1: High background expression of the target gene is observed in the absence of this compound.
This is a classic case of leaky expression. The following steps can be taken to troubleshoot and mitigate this issue.
Troubleshooting Steps:
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Optimize Inducer Concentration: While the primary issue is expression in the absence of the inducer, it's crucial to first establish the optimal this compound concentration that provides a robust induction without excessive toxicity. This will serve as a benchmark for assessing the level of leakiness.
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Titrate GID1 and GAI Fusion Protein Expression: Leaky expression is often proportional to the concentration of the GID1 and GAI fusion proteins. Reducing their expression levels can significantly decrease background activity.
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Employ a Dual Transcriptional-Translational Control System: This advanced strategy involves engineering the system so that both the transcription and translation of the target gene are under inducible control, dramatically reducing the chances of leaky expression.
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Incorporate a Repressor Domain: Fusing a transcriptional repressor domain to one of the dimerization partners (e.g., GAI) can actively suppress the target promoter in the absence of this compound.
Experimental Protocols
Protocol 1: Optimization of this compound Inducer Concentration
Objective: To determine the optimal concentration of this compound that maximizes target gene induction while minimizing off-target effects and cellular toxicity.
Methodology:
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Cell Seeding: Plate your cells at a consistent density in a multi-well plate format (e.g., 24-well or 96-well plate).
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Inducer Dilution Series: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range would be from 1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO, if used as a solvent for the this compound stock).
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Induction: Replace the existing medium with the medium containing the different concentrations of this compound.
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Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours), depending on the kinetics of your target gene expression.
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Assay for Gene Expression: Quantify the expression of your target gene using a suitable method (e.g., qPCR for mRNA levels, Western blot or fluorescence microscopy for protein levels).
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Data Analysis: Plot the target gene expression as a function of the this compound concentration to determine the EC50 (the concentration that gives half-maximal induction). The optimal concentration is typically at or slightly above the EC50, where a maximal response is achieved without a significant increase in toxicity.
Protocol 2: Titration of GID1 and GAI Fusion Protein Expression
Objective: To reduce leaky expression by lowering the basal levels of the GID1 and GAI fusion proteins.
Methodology:
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Use of Weaker Promoters: If the GID1 and GAI fusion proteins are expressed under strong constitutive promoters (e.g., CMV), consider cloning them under weaker promoters to reduce their basal expression levels.
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Doxycycline-Inducible System for Fusion Protein Expression: For tighter control, place the expression of the GID1 and GAI fusion proteins under the control of a separate inducible system, such as a Tet-On system. This allows you to first induce the expression of the fusion proteins to a desired level with doxycycline and then add this compound to induce the target gene.
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Transfection with Varying DNA Concentrations: If using transient transfection, perform a dose-response experiment by transfecting cells with decreasing amounts of the plasmids encoding the GID1 and GAI fusion proteins.
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Analysis: For each condition, measure both the basal (uninduced) and this compound-induced expression of your target gene. The optimal condition will be the one that provides the highest signal-to-noise ratio (induced expression divided by leaky expression).
Data Presentation
Table 1: Strategies to Reduce Leaky Expression in Inducible Systems
| Strategy | Principle | Expected Reduction in Leaky Expression | Key Considerations |
| Optimize Inducer Concentration | Use the lowest effective concentration of this compound to minimize off-target effects and potential low-level activation in the absence of the inducer. | Low to Moderate | System-dependent; requires careful titration. |
| Titrate Fusion Protein Expression | Reduce the concentration of GID1 and GAI fusion proteins to decrease the likelihood of spontaneous dimerization. | Moderate to High | May also reduce the maximal induced expression level. |
| Dual Transcriptional-Translational Control | An inducible promoter controls transcription, and a separate inducible element (e.g., a riboswitch or suppressor tRNA) controls translation.[3][4][5] | High to Very High | More complex to design and implement. |
| Incorporate a Repressor Domain | Fuse a transcriptional repressor to one of the dimerization partners to actively silence the target promoter in the uninduced state. | Moderate to High | The choice of repressor domain is critical and may be cell-type specific. |
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting workflow for leaky expression.
Caption: Logic of a dual transcriptional-translational control system.
References
- 1. The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii but Not in the Bryophyte Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GA Perception and Signal Transduction: Molecular Interactions of the GA Receptor GID1 with GA and the DELLA Protein SLR1 in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A suppressor tRNA-mediated feedforward loop eliminates leaky gene expression in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extremely Low Leakage Expression Systems Using Dual Transcriptional-Translational Control for Toxic Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GA3-AM Induced Dimerization
Welcome to the technical support center for the GA3-AM chemically induced dimerization (CID) system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to troubleshoot common issues, with a primary focus on minimizing background dimerization.
Quick Links
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Troubleshooting Guide
High background or ligand-independent dimerization is a common challenge in CID experiments. This guide provides potential causes and solutions to help you minimize non-specific signals in your this compound experiments.
Table 1: Minimizing Background Dimerization
| Issue | Potential Cause | Recommended Solution |
| High background signal in the absence of this compound | 1. Overexpression of Fusion Proteins: Excess GAI and GID1 fusion proteins can lead to spontaneous, non-specific interactions. | - Titrate Plasmid Concentration: Optimize the amount of plasmid used for transfection to achieve the lowest possible expression level that still yields a detectable signal upon this compound addition.- Use Weaker Promoters: Consider using promoters with lower constitutive activity to reduce basal expression levels of the fusion proteins. |
| 2. "Leaky" Inducible Expression Systems: Some inducible promoters may have a low level of basal expression even without the inducer. | - Use a Tightly Regulated System: Employ expression systems known for their low basal activity, such as those with tetracycline-inducible promoters. | |
| 3. Suboptimal Fusion Protein Constructs: The full-length GAI protein may be more prone to aggregation or non-specific interactions. | - Use Optimized Constructs: It is recommended to use a truncated version of GAI, specifically GAI(1-92), paired with the full-length GID1 for optimal performance and lower background. | |
| 4. Autodimerization of Fusion Partners: The proteins fused to GAI or GID1 may have an intrinsic tendency to dimerize or oligomerize. | - Include Control Experiments: Express each fusion protein individually to assess its potential for self-association. - Choose Monomeric Fusion Partners: Whenever possible, select fusion partners that are known to be monomeric. | |
| Inconsistent or variable background signal | 1. Inconsistent Cellular Esterase Activity: The conversion of this compound to its active form, GA3, is dependent on intracellular esterases. Variability in esterase levels between cell lines or even between cells in the same culture can lead to inconsistent background. | - Cell Line Characterization: If possible, assess the general esterase activity of your chosen cell line. - Maintain Consistent Culture Conditions: Ensure that cell passage number, density, and media composition are consistent across experiments to minimize variability in cellular physiology. |
| 2. Presence of Endogenous Gibberellins or Similar Molecules: While unlikely in most mammalian cell culture media, contamination with plant-derived substances could potentially activate the system. | - Use High-Purity Reagents: Ensure all media and supplements are of high quality and free from contaminants. - Serum-Free Media Trial: If feasible, perform a pilot experiment in a serum-free medium to rule out interference from serum components. | |
| High signal-to-background ratio is difficult to achieve | 1. Suboptimal this compound Concentration: Using a concentration of this compound that is too high can increase non-specific interactions, while a concentration that is too low may not be sufficient to induce robust dimerization. | - Perform a Dose-Response Experiment: Titrate this compound to determine the optimal concentration that provides the maximal specific signal with the lowest background. The reported EC50 is 310 nM. |
| 2. Assay-Specific Issues (e.g., FRET): In fluorescence-based assays, cellular autofluorescence can contribute to high background. | - Use Red-Shifted Fluorophores: Whenever possible, use fluorescent proteins that excite and emit at longer wavelengths to minimize interference from cellular autofluorescence, which is more prominent in the blue-green spectrum. - Include Proper Controls: Always include cells expressing only the donor fluorophore and only the acceptor fluorophore to correctly set up spectral unmixing and background subtraction. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound is a cell-permeable analog of the plant hormone gibberellic acid (GA3). The acetoxymethyl (AM) ester group allows the molecule to efficiently cross the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active GA3 molecule. This intracellular GA3 then acts as a "molecular glue" to induce the dimerization of two engineered proteins, GAI and GID1.
Q2: What are the optimal fusion protein constructs to use with this compound?
A: Research has shown that for optimal performance, a truncated version of GAI containing the N-terminal 92 amino acids (GAI(1-92)) paired with the full-length GID1 protein is recommended. The full-length GAI has been observed to have a slower rate of dimerization, potentially due to lower expression levels or protein instability.
Q3: What is a typical working concentration for this compound?
A: The effective concentration of this compound can vary depending on the cell type and the specific experimental setup. However, the reported half-maximal effective concentration (EC50) for the dimerization of GAI and GID1 is 310 nM. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific system, balancing maximal signal induction with minimal background.
Q4: Is the this compound system orthogonal to other CID systems?
Q5: How can I prepare and store this compound stock solutions?
A: this compound is soluble in DMSO and ethanol, with a solubility of up to 100 mM in both solvents. It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C for long-term stability. For working solutions, dilute the stock in your desired cell culture medium immediately before use.
Experimental Protocols
Protocol 1: General Procedure for this compound Induced Dimerization in Mammalian Cells
This protocol provides a general workflow for a typical this compound induced dimerization experiment. Optimization of plasmid concentrations, cell seeding density, and this compound concentration is recommended for each specific experimental system.
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Cell Seeding:
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Seed your mammalian cells of choice in a suitable culture vessel (e.g., multi-well plate, chambered cover glass) at a density that will result in 50-70% confluency at the time of transfection.
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Transfection:
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Transfect the cells with expression vectors encoding your GAI and GID1 fusion proteins using a transfection reagent of your choice.
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It is advisable to titrate the amount of each plasmid to achieve optimal expression levels that minimize background dimerization.
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Protein Expression:
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Allow the cells to express the fusion proteins for 24-48 hours post-transfection.
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This compound Induction:
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Prepare a working solution of this compound in pre-warmed cell culture medium at the desired final concentration.
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Remove the old medium from the cells and replace it with the this compound containing medium.
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Incubate the cells for the desired period to allow for dimerization. The dimerization process is rapid and can occur within seconds to minutes.
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Data Acquisition and Analysis:
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Analyze the dimerization event using your chosen readout method (e.g., fluorescence microscopy for translocation assays, FRET imaging, or biochemical assays such as co-immunoprecipitation).
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Include a vehicle control (e.g., DMSO) to assess the level of background dimerization.
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Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of this compound action and a typical experimental workflow.
Technical Support Center: Navigating GA3-AM Solubility in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing GA3-AM, ensuring its proper dissolution and stability in aqueous solutions is critical for experimental success. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a cell-permeable analog of the plant hormone gibberellic acid (GA3). The acetoxymethyl (AM) ester group enhances its ability to cross cell membranes. Once inside the cell, cytosolic esterases cleave the AM group, releasing the active GA3 molecule.[1][2] The inherent challenge lies in the molecule's limited solubility in aqueous buffers, which are the basis for most biological assays. Improper dissolution can lead to precipitation, inaccurate concentrations, and unreliable experimental outcomes.
Q2: What are the recommended solvents for preparing a this compound stock solution?
This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][3] It is recommended to first prepare a concentrated stock solution in one of these organic solvents before further dilution into aqueous buffers.
Q3: How stable is this compound in aqueous solutions?
Once diluted into an aqueous buffer, this compound can be susceptible to hydrolysis, where the AM ester group is cleaved. The parent compound, gibberellic acid (GA3), is known to undergo slow hydrolysis in aqueous solutions. The stability of this compound in your specific experimental buffer should be considered, and it is generally advisable to prepare fresh dilutions for each experiment. Aqueous solutions of gibberellic acid are not recommended for storage for more than one day.
Q4: Can I sonicate or heat the solution to aid dissolution?
Yes, if precipitation or phase separation occurs during the preparation of a working solution, gentle heating and/or sonication can be used to aid dissolution. However, prolonged exposure to high temperatures should be avoided to prevent degradation of the compound.
Troubleshooting Guide
Issue: Precipitation is observed when diluting the this compound stock solution into my aqueous buffer.
Possible Cause 1: Low solubility of this compound in the aqueous buffer.
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Solution: Decrease the final concentration of this compound in the working solution. It is crucial to determine the optimal concentration that remains soluble in your specific buffer system.
Possible Cause 2: The organic solvent concentration is too high in the final working solution.
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Solution: Minimize the volume of the organic stock solution added to the aqueous buffer. A common practice is to ensure the final concentration of the organic solvent (e.g., DMSO) is below a certain threshold (often <1%) that does not affect the biological system being studied.
Possible Cause 3: The pH of the aqueous buffer is not optimal for this compound solubility.
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Solution: For the parent compound, gibberellic acid, solubility is known to be poor in acidic solutions and improves in slightly basic solutions. While this compound is an esterified form, the overall molecular properties may still be influenced by pH. Experiment with slightly adjusting the pH of your buffer, if your experimental conditions permit, to see if solubility improves.
Issue: Inconsistent or unexpected experimental results.
Possible Cause 1: Inaccurate concentration of the active compound due to incomplete dissolution.
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Solution: Visually inspect your working solution for any signs of precipitation before each experiment. If precipitation is present, the actual concentration of the dissolved this compound will be lower than intended. Prepare a fresh solution, ensuring complete dissolution.
Possible Cause 2: Degradation of this compound in the aqueous solution.
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Solution: Prepare fresh working solutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods. Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for longer stability.
Data Presentation
Table 1: Solubility of this compound and Gibberellic Acid in Various Solvents
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | ≥ 2 mg/mL, 100 mg/mL | Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO. |
| Ethanol | Soluble to 100 mM | ||
| Gibberellic Acid (GA3) | Water | 5 g/L (sparingly soluble) | |
| Ethanol | ~5 mg/mL | ||
| DMSO | ~15 mg/mL | ||
| Dimethyl formamide (DMF) | ~15 mg/mL | ||
| Aqueous solution of sodium bicarbonate and sodium acetate | Soluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming or brief sonication can be applied.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
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Thaw a single aliquot of the this compound stock solution at room temperature.
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Determine the final desired concentration of this compound in your aqueous experimental buffer.
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Calculate the volume of the stock solution needed to achieve this final concentration. Ensure the final DMSO concentration remains non-toxic to your cells (typically <0.5%).
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Add the calculated volume of the this compound stock solution to the pre-warmed aqueous buffer.
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Mix immediately and thoroughly by vortexing or gentle inversion.
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Visually inspect the solution for any signs of precipitation. If the solution is not clear, consider reducing the final concentration.
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Use the freshly prepared working solution immediately for your experiment.
Mandatory Visualizations
Caption: Cellular uptake and mechanism of action of this compound.
References
Validation & Comparative
A Head-to-Head Comparison of GA3-AM and Rapamycin Chemically Inducible Dimerization Systems for Researchers
For researchers, scientists, and drug development professionals leveraging chemically inducible dimerization (CID) to control protein function, the choice of induction system is critical. This guide provides an objective comparison of two widely used CID systems: the gibberellin A3-acetoxymethyl ester (GA3-AM) system and the rapamycin system. This comparison is based on available experimental data to facilitate an informed decision for your specific research needs.
At a Glance: Key Performance Metrics
| Feature | This compound System | Rapamycin System |
| Dimerizing Agent | Gibberellin A3 (GA3) | Rapamycin |
| Protein Partners | GID1 and GAI | FKBP12 and FRB |
| Mechanism of Action | This compound, a cell-permeable precursor, is converted to active GA3 by intracellular esterases. GA3 then induces the heterodimerization of GID1 and GAI. | Rapamycin acts as a molecular glue, binding to both FKBP12 and the FRB domain of mTOR to induce their heterodimerization. |
| Induction Kinetics | Rapid, on the timescale of seconds to minutes. | Rapid, on the timescale of seconds to minutes. |
| Effective Concentration | EC50 of ~310 nM for this compound has been reported. Commonly used at 10-100 µM in cell culture experiments. | Effective in the nanomolar range (e.g., 100 nM) for inducing dimerization. |
| Orthogonality | Orthogonal to the rapamycin system, allowing for simultaneous or sequential use without cross-reaction. | Orthogonal to the this compound system. |
| Reversibility | Generally considered irreversible in practice. | Considered essentially irreversible due to the high-affinity binding of rapamycin to its protein partners. |
| Background Activation | Generally low background reported. | Low background activation is a key feature. |
| Cytotoxicity | This compound at concentrations used for dimerization (e.g., 100 µM) did not induce detectable acidification in COS-7 cells. | Rapamycin can have cytostatic or cytotoxic effects depending on the concentration and cell type, primarily through its interaction with the endogenous mTOR pathway. |
Signaling Pathways and Mechanisms
To visualize the distinct mechanisms of these two CID systems, the following diagrams illustrate their respective signaling pathways.
Experimental Protocols: A General Overview
While specific experimental conditions will vary based on the cell line and application, the following provides a general workflow for each system.
This compound Induced Dimerization Protocol
This protocol outlines a typical experiment to observe protein translocation upon this compound-induced dimerization.
Materials:
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Mammalian cell line (e.g., COS-7, HeLa)
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Expression plasmids for GID1 and GAI fusion proteins
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Transfection reagent
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This compound stock solution (e.g., in DMSO)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Transfection: Plate cells to achieve 50-70% confluency on the day of transfection. Co-transfect the cells with the GID1 and GAI fusion protein expression plasmids according to the manufacturer's protocol for the transfection reagent.
-
Expression: Allow 24-48 hours for protein expression.
-
Induction: Replace the culture medium with fresh, pre-warmed medium. Add this compound to the desired final concentration.
-
Imaging: Monitor the translocation of the fluorescently tagged GAI protein to the cellular location of the GID1 fusion protein using live-cell imaging.
Rapamycin Induced Dimerization Protocol
This protocol outlines a typical experiment to observe protein translocation upon rapamycin-induced dimerization.
Materials:
-
Mammalian cell line (e.g., COS-7, HEK293T)
-
Expression plasmids for FKBP12 and FRB fusion proteins
-
Transfection reagent
-
Rapamycin stock solution (e.g., in DMSO or ethanol)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Transfection: Plate cells to be 50-70% confluent for transfection. Co-transfect the cells with the FKBP12 and FRB fusion protein expression plasmids.
-
Expression: Allow 24-48 hours for the cells to express the fusion proteins.
-
Induction: Replace the culture medium with fresh, pre-warmed medium. Add rapamycin to the desired final concentration.
-
Imaging: Observe the recruitment of the fluorescently tagged FRB protein to the cellular compartment where the FKBP12 fusion protein is localized using live-cell imaging.
In-Depth Comparison
Dose-Dependency and Kinetics
Both systems exhibit rapid induction kinetics, with dimerization occurring within seconds to minutes of adding the chemical inducer. This allows for precise temporal control over protein function. For the rapamycin system, effective concentrations are typically in the low nanomolar range (e.g., 100 nM). The this compound system has a reported EC50 of 310 nM, although it is often used at higher micromolar concentrations (10-100 µM) in cellular assays to ensure efficient conversion to its active form, GA3. One study noted that the gibberellin-induced system required a higher concentration of the chemical inducer for a comparable effect in a protein degradation assay.
Orthogonality and Specificity
A key advantage of the this compound system is its complete orthogonality to the rapamycin system. This allows for the independent control of two separate dimerization events within the same cell, enabling the construction of complex cellular circuits and logic gates. The components of the this compound system are derived from plants and have no known endogenous binding partners in mammalian cells, ensuring high specificity. The rapamycin system, while highly specific for the engineered FKBP12 and FRB domains, does interact with the endogenous mTOR protein, which can lead to off-target effects on cell growth and proliferation.
Cytotoxicity and Off-Target Effects
The potential for off-target effects is a significant consideration when choosing a CID system. Rapamycin's interaction with mTOR can lead to cytostatic or cytotoxic effects, depending on the cell type and concentration used. This can be a confounding factor in experiments studying cell growth, proliferation, or survival. In contrast, this compound is derived from a plant hormone and is not known to have endogenous targets in mammalian cells. One study reported that at a concentration of 100 µM, this compound did not cause detectable acidification in COS-7 cells, suggesting low cytotoxicity at typical working concentrations.
Conclusion and Recommendations
Both the this compound and rapamycin CID systems are powerful tools for the precise control of protein function. The choice between them will depend on the specific requirements of the experiment.
Choose the this compound system when:
-
Orthogonality with the rapamycin system is required for dual-control experiments.
-
Minimizing off-target effects on cell signaling pathways, particularly mTOR, is critical.
-
The experimental design can accommodate the potentially higher concentrations of inducer required.
Choose the rapamycin system when:
-
A well-established and widely characterized system is preferred.
-
The potential off-target effects on mTOR are not a concern for the biological question being addressed or can be controlled for.
-
A lower inducer concentration is desirable.
For researchers in drug development, the orthogonality of the this compound system offers a unique advantage for dissecting complex signaling networks and validating drug targets with high precision. By enabling the independent control of two pathways, it allows for a more nuanced understanding of drug mechanism of action and potential off-target effects
Validating GA3-AM Induced Protein Interactions: A Comparative Guide
For researchers in cellular biology and drug development, the ability to precisely control and validate protein-protein interactions (PPIs) is paramount. Gibberellic acid 3-acetoxymethyl ester (GA3-AM) has emerged as a valuable tool for inducing such interactions, particularly within systems engineered to utilize the gibberellin signaling pathway. This guide provides a comprehensive comparison of established methods for validating this compound induced PPIs, offering detailed experimental protocols and quantitative data to inform your research.
Comparison of Protein Interaction Validation Methods
The selection of a validation method depends on various factors, including the desired sensitivity, the need for quantitative data, and whether the interaction is being studied in vitro or in vivo. Below is a comparison of common techniques used to validate this compound induced protein interactions, alongside alternative chemical induction systems.
| Method | Principle | System | Throughput | Quantitative | Strengths | Limitations |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a "bait" protein, pulling down its interacting "prey" proteins from a cell lysate for detection by Western blot.[1][2][3] | In vivo / In vitro | Low to Medium | Semi-quantitative | Detects interactions in a near-native cellular context. | Cannot confirm direct interaction; may pull down indirect partners in a complex. |
| Yeast Two-Hybrid (Y2H) | Interaction between a "bait" and "prey" protein, fused to the binding and activation domains of a transcription factor, respectively, activates a reporter gene in yeast.[4][5] | In vivo (Yeast) | High | Qualitative to Semi-quantitative | Ideal for screening large libraries of potential interactors. | Prone to false positives and negatives; interactions occur in a non-native (yeast nucleus) environment. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at the surface of a sensor chip as an analyte flows over its immobilized binding partner, allowing for real-time monitoring of binding kinetics. | In vitro | Low to Medium | Yes | Provides detailed kinetic data (Kd, kon, koff). | Requires purified proteins; immobilization can affect protein conformation. |
| Bimolecular Fluorescence Complementation (BiFC) | Two non-fluorescent fragments of a fluorescent protein are fused to the proteins of interest. Interaction brings the fragments together, reconstituting the fluorescent signal. | In vivo | Medium | Semi-quantitative | Allows for visualization of the subcellular localization of the protein interaction. | The reconstituted fluorescent protein is irreversible, which can trap transient interactions. |
| Far-Western Blotting | A purified, labeled "bait" protein is used to probe a membrane containing separated "prey" proteins to detect direct interactions. | In vitro | Low | Semi-quantitative | Can detect direct protein-protein interactions. | Requires a purified and labeled bait protein; renaturation of proteins on the membrane can be inefficient. |
| Luminescence-based Mammalian Two-Hybrid (LUMIER) | A luciferase-based assay to detect protein-protein interactions in mammalian cells, offering a more biologically relevant system than Y2H for mammalian proteins. | In vivo (Mammalian cells) | High | Yes | High-throughput and quantitative, suitable for screening in a mammalian cell context. | Requires transfection of mammalian cells and specialized equipment. |
| Proximity-dependent Biotin Identification (BioID) | A promiscuous biotin ligase fused to a "bait" protein biotinylates nearby proteins, which are then captured and identified by mass spectrometry. | In vivo | High | Qualitative | Identifies both stable and transient or proximal interactions in a native cellular environment. | Does not distinguish between direct and indirect interactions; requires mass spectrometry. |
Quantitative Comparison of Chemically Induced Protein Interactions
| Inducer System | Interacting Proteins | Validation Method | Binding Affinity (Kd) |
| Gibberellin (GA3) | GID1 - DELLA (SLR1) | Isothermal Titration Calorimetry (ITC) | Binding Constant (Kb) = 2.9 × 10^7 M−1 |
| Rapamycin | FKBP - FRB | Surface Plasmon Resonance (SPR) | 12 ± 0.8 nM |
Signaling Pathway and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound induced protein interaction signaling pathway.
Caption: General workflow for Co-Immunoprecipitation (Co-IP).
Caption: Workflow of the Yeast Two-Hybrid (Y2H) system.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Plant Tissues
This protocol is adapted for use with plant leaf tissue, such as Nicotiana benthamiana, transiently expressing tagged proteins of interest.
1. Plant Material and Protein Expression:
-
Infiltrate N. benthamiana leaves with Agrobacterium tumefaciens carrying constructs for your bait (e.g., with a FLAG tag) and prey (e.g., with a HA tag) proteins.
-
For this compound induced interactions, include a mock-treated (e.g., DMSO) control and a this compound treated sample.
-
Harvest leaf tissue 2-3 days post-infiltration.
2. Protein Extraction:
-
Grind ~1g of leaf tissue to a fine powder in liquid nitrogen.
-
Resuspend the powder in 2 ml of ice-cold Co-IP buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM EDTA, 1% NP-40, 1x protease inhibitor cocktail).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube.
3. Immunoprecipitation:
-
Add 20-30 µL of anti-FLAG agarose beads to the protein extract.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation at 1,000 rpm for 2 minutes at 4°C.
-
Wash the beads three times with 1 ml of wash buffer (Co-IP buffer with 0.5% NP-40).
4. Elution and Analysis:
-
Elute the protein complexes by adding 50 µL of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the input and eluted fractions by Western blot using antibodies against the FLAG and HA tags.
Yeast Two-Hybrid (Y2H) Assay for GA-dependent Interactions
This protocol is designed to test for gibberellin-dependent protein interactions.
1. Vector Construction and Yeast Transformation:
-
Clone the "bait" protein (e.g., GID1) into a pGBKT7 vector (containing the GAL4 DNA-binding domain).
-
Clone the "prey" protein (e.g., DELLA) into a pGADT7 vector (containing the GAL4 activation domain).
-
Co-transform a suitable yeast strain (e.g., AH109) with both plasmids.
2. Interaction Assay:
-
Plate the transformed yeast on selective media lacking tryptophan and leucine (-Trp/-Leu) to select for the presence of both plasmids.
-
To test for the interaction, replica-plate the colonies onto selective media lacking tryptophan, leucine, and histidine (-Trp/-Leu/-His) and supplemented with different concentrations of GA3 (e.g., 0, 1, 10, 100 µM). Include a DMSO control.
-
A positive interaction will result in the activation of the HIS3 reporter gene, allowing growth on the selective media.
3. Quantitative Assay (Optional):
-
Perform a liquid β-galactosidase assay using ONPG as a substrate to quantify the strength of the interaction under different GA3 concentrations.
Surface Plasmon Resonance (SPR) Analysis
This protocol outlines the general steps for analyzing a chemically induced ternary protein complex.
1. Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip (e.g., CM5) with running buffer.
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize one of the interacting proteins (the "ligand," e.g., FKBP) to the activated surface.
-
Deactivate any remaining active esters with ethanolamine.
2. Binding Analysis:
-
Inject the second interacting protein (the "analyte," e.g., FRB) at various concentrations over the ligand-immobilized surface in the presence and absence of the chemical inducer (e.g., rapamycin).
-
Monitor the change in response units (RU) over time to generate sensorgrams.
3. Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
References
- 1. Coimmunoprecipitation of Interacting Proteins in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-immunoprecipitation Assays to Detect Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Coimmunoprecipitation of Interacting Proteins in Plants | Springer Nature Experiments [experiments.springernature.com]
- 4. Chemical screening of an inhibitor for gibberellin receptors based on a yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Chemical Inducers of Dimerization
For researchers, scientists, and drug development professionals, the ability to precisely control protein interactions is a cornerstone of modern biological inquiry. Chemical inducers of dimerization (CIDs) have emerged as powerful tools to achieve this control, enabling the conditional regulation of signal transduction, gene expression, and protein localization. This guide provides an objective comparison of prominent alternative CID systems, supported by experimental data and detailed protocols to aid in the selection of the most appropriate system for your research needs.
Introduction to Chemical Inducers of Dimerization
Chemically induced dimerization is a technique that utilizes small molecules to induce the association of two engineered protein domains.[1] This induced proximity can be used to reconstitute split proteins, trigger signaling cascades, or relocate proteins to specific subcellular compartments. The ideal CID system exhibits high specificity, rapid kinetics, low toxicity, and orthogonality to endogenous cellular processes. This guide will compare and contrast several popular CID systems beyond the canonical rapamycin-based FKBP-FRB system, providing a framework for informed decision-making in experimental design.
Comparison of Alternative Chemical Dimerization Systems
The selection of a CID system is dependent on the specific experimental requirements, such as the desired kinetics, reversibility, and potential for off-target effects. The following table summarizes the key quantitative parameters of several alternative CID systems.
| Dimerization System | Dimerizing Agent | Protein Partners | Dissociation Constant (Kd) | On-rate (kon) | Off-rate (koff) | Key Features | Potential Cytotoxicity |
| Gibberellin-based | Gibberellin (GA3) or GA3-AM | GID1 and GAI | Micromolar range | Fast (seconds) | Moderate | Orthogonal to rapamycin system, rapid induction.[2] | Generally low, as it is a plant hormone. |
| Abscisic Acid-based | Abscisic Acid (ABA) | PYL and ABI | Micromolar range | Fast (minutes) | Reversible | Orthogonal to rapamycin and gibberellin systems.[3] | Low in mammalian cells. |
| CATCHFIRE | "match" fluorogen | FIREtag and FIREmate | 100-500 nM (EC50) | Fast (t1/2 ~25s) | Reversible (washout) | Fluorogenic upon dimerization, highly reversible.[3] | Not extensively reported, but the components are designed to be inert. |
| Antibody-based (AbCID) | Small molecule (e.g., ABT-737) | BCL-xL and a synthetic antibody (e.g., AZ1) | Nanomolar range | Not extensively reported | Reversible | Utilizes a small molecule to create a neo-epitope for antibody binding, potentially offering high specificity.[4] | Dependent on the small molecule used; ABT-737 has known biological activity. |
Signaling Pathways and Mechanisms of Action
Understanding the underlying mechanism of each CID system is crucial for its effective implementation. The following diagrams illustrate the signaling pathways for the discussed dimerization systems.
The gibberellin system utilizes the plant hormone gibberellin to induce the interaction between the GID1 and GAI proteins. The cell-permeable ester derivative, this compound, is cleaved by intracellular esterases to release the active GA3, which then promotes the formation of the GID1-GAI heterodimer.
Similar to the gibberellin system, the abscisic acid (ABA) system is derived from a plant signaling pathway. ABA binds to the PYL protein, inducing a conformational change that promotes its interaction with the ABI protein. This system is also orthogonal to the rapamycin-based system.
References
- 1. Control of lateral root formation by rapamycin-induced dimerization of engineered RGI/BAK1 and by BIR3 chimera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and Orthogonal Logic Gating with a Gibberellin-induced Dimerization System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapidly Reversible Manipulation of Molecular Activities Using Dual Chemical Dimerizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to FRET Analysis of GA3-AM Induced Dimerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Gibberellic Acid (GA3)-Acetoxymethyl (AM) ester system for chemically induced dimerization (CID) analyzed by Förster Resonance Energy Transfer (FRET), with a focus on its performance against alternative dimerization technologies. Experimental data, detailed protocols, and visual workflows are presented to assist in the selection and implementation of the most suitable CID system for your research needs.
Introduction to GA3-AM Induced Dimerization
The this compound system is a powerful tool for rapidly and orthogonally controlling protein-protein interactions in living cells.[1][2] The cell-permeable this compound is hydrolyzed by endogenous esterases to release the active compound, gibberellin A3 (GA3).[1][3] GA3 then acts as a molecular glue, inducing the heterodimerization of two engineered protein domains: Gibberellin Insensitive (GAI) and Gibberellin Insensitive Dwarf1 (GID1).[1] This induced proximity can be harnessed to control a variety of cellular processes and can be monitored in real-time using FRET.
Performance Comparison of Chemically Induced Dimerization Systems
The this compound system offers distinct advantages, particularly its rapid kinetics and orthogonality to the widely used rapamycin-based system. Below is a quantitative comparison of key performance metrics for this compound and its primary alternatives.
| Parameter | This compound System | Rapamycin System | Abscisic Acid (ABA) System |
| Dimerizing Proteins | GAI and GID1 | FKBP and FRB | PYL1 and ABI1 |
| Effective Concentration (EC50) | 310 nM | ~2.2 nM (for BRET) | ~10-100 µM (for significant effect) |
| Induction Kinetics | Rapid (robust FRET signal within 60 seconds) | Rapid (BRET signal increase within minutes, steady increase up to 1 hour) | Significantly slower than rapamycin |
| Apparent Rate Constant | 0.013 s⁻¹ (for GID1 translocation) | - | - |
| Reversibility | Implied to be reversible (dual dimerizer systems) | Essentially irreversible due to high affinity | Reversible |
| Orthogonality | Orthogonal to Rapamycin and ABA systems | Orthogonal to this compound and ABA systems | Orthogonal to this compound and Rapamycin systems |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
This compound Induced Dimerization Signaling Pathway
FRET Analysis Experimental Workflow
Caption: A generalized workflow for FRET analysis of this compound induced protein dimerization.
Experimental Protocols
General FRET Microscopy Protocol for this compound Induced Dimerization
This protocol outlines the key steps for analyzing this compound induced dimerization in mammalian cells using FRET microscopy.
1. Plasmid Construction and Cell Culture:
-
Construct mammalian expression vectors encoding GAI fused to a FRET donor (e.g., CFP) and GID1 fused to a FRET acceptor (e.g., YFP). A common construct is Lyn-CFP-GAI(1-92) to target the fusion protein to the plasma membrane, and a cytosolic YFP-GID1.
-
Culture a suitable mammalian cell line (e.g., HeLa, HEK293) in appropriate media.
-
Co-transfect the cells with the CFP-GAI and YFP-GID1 plasmids using a standard transfection reagent.
2. Cell Preparation for Imaging:
-
24-48 hours post-transfection, plate the cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Replace the culture medium with an appropriate imaging buffer just before microscopy.
3. FRET Imaging:
-
Use a confocal or widefield fluorescence microscope equipped for FRET imaging.
-
Acquire pre-stimulation images in three channels:
-
Donor channel (e.g., CFP excitation and emission).
-
Acceptor channel (e.g., YFP excitation and emission).
-
FRET channel (e.g., CFP excitation and YFP emission).
-
-
Add this compound to the cells at the desired final concentration (e.g., 100 µM).
-
Immediately begin time-lapse image acquisition of the three channels to monitor the change in fluorescence intensity.
4. FRET Data Analysis:
-
Correct the images for background fluorescence.
-
Calculate the normalized FRET (NFRET) or FRET efficiency at each time point. One common method is acceptor photobleaching, where the donor fluorescence is measured before and after photobleaching the acceptor. The FRET efficiency (E) can be calculated as:
-
E = 1 - (I_DA / I_D)
-
Where I_DA is the donor intensity in the presence of the acceptor, and I_D is the donor intensity after acceptor photobleaching.
-
-
Plot the FRET efficiency over time to determine the kinetics of dimerization.
In Vitro FRET Assay Using Cell Lysates
This method can be used to confirm that the dimerization is dependent on cytosolic components like esterases.
1. Cell Lysate Preparation:
-
Transfect cells (e.g., COS-7) with CFP-GAI and YFP-GID1 plasmids.
-
After 24-48 hours, harvest the cells and prepare a cell lysate using a suitable lysis buffer.
2. In Vitro Reaction:
-
In a microplate reader or fluorometer, add the cell lysate to wells.
-
If testing for esterase dependence, pre-incubate the lysate with an esterase inhibitor (e.g., 100 µM eserine).
-
Measure the baseline FRET signal.
-
Add this compound or GA3 (as a control) to the lysate and monitor the FRET signal over time.
3. Data Analysis:
-
Compare the change in FRET signal in the presence and absence of the esterase inhibitor to confirm that this compound requires cleavage to become active.
Concluding Remarks
The this compound chemically induced dimerization system, when paired with FRET analysis, provides a robust and rapid method for controlling and monitoring protein-protein interactions in living cells. Its key advantage lies in its orthogonality with the widely-used rapamycin system, enabling the development of more complex, multi-input cellular control systems. While rapamycin may offer higher potency, the rapid kinetics of this compound make it an excellent choice for studying fast cellular processes. The choice between these systems will ultimately depend on the specific requirements of the experiment, including the desired kinetics, potency, and the need for orthogonal control.
References
A Comparative Guide to Collision-Induced Dissociation (CID) Systems for Mass Spectrometry
For researchers, scientists, and drug development professionals, selecting the appropriate fragmentation technique is paramount for accurate molecular identification and structural elucidation. This guide provides an objective comparison of the efficiency and performance of various Collision-Induced Dissociation (CID) systems, supported by experimental data and detailed methodologies.
Collision-Induced Dissociation (CID), a cornerstone of tandem mass spectrometry (MS/MS), utilizes the collisional activation of a precursor ion with neutral gas molecules to induce fragmentation. The resulting fragment ions provide a wealth of structural information. However, the efficiency and nature of this fragmentation can vary significantly depending on the specific CID technique and the instrumentation employed. This guide delves into the nuances of prominent CID methodologies, including traditional CID, Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD), offering a comparative analysis to aid in the selection of the most suitable method for your analytical needs.
Overview of Key CID Methodologies
The primary CID techniques can be broadly categorized based on the collision energy regime and the location of fragmentation within the mass spectrometer.
-
Conventional CID (Resonance Excitation): Typically performed in ion trap mass spectrometers, this low-energy CID method involves resonantly exciting precursor ions to increase their kinetic energy.[1][2] Subsequent collisions with a neutral gas (like helium) lead to a gradual increase in internal energy, resulting in fragmentation.[2] This "slow heating" process is highly efficient for fragmenting selected precursor ions.[1] A key limitation of ion trap CID is the "one-third rule," where fragment ions with a mass-to-charge ratio (m/z) less than approximately one-third of the precursor ion's m/z are not trapped, leading to a loss of low-mass fragment information.[2]
-
Higher-Energy Collisional Dissociation (HCD): A "beam-type" CID technique, HCD is commonly implemented on Orbitrap mass spectrometers. In HCD, fragmentation occurs in a dedicated collision cell external to the main mass analyzer. This approach allows for higher collision energies compared to conventional CID and, crucially, does not suffer from the low-mass cutoff issue. This makes HCD particularly valuable for applications requiring the detection of low-mass reporter ions, such as in isobaric tagging-based quantitative proteomics. Despite its name, the collision energies in HCD are typically still in the low-energy regime (<100 eV).
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply protonated precursor ion. This process induces fragmentation by cleaving the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions. A significant advantage of ETD is its ability to preserve labile post-translational modifications (PTMs) like phosphorylation and glycosylation, which can be lost during the more energetic CID process. ETD is particularly effective for fragmenting highly charged precursor ions.
Comparative Performance and Efficiency
The choice between CID, HCD, and ETD often depends on the specific analytical goal, the nature of the analyte, and the available instrumentation. The following tables summarize key performance metrics based on published experimental data.
| Fragmentation Method | Precursor Ion Type | Key Advantages | Key Disadvantages | Typical Mass Analyzer |
| CID (Resonance) | Small molecules, doubly charged peptides | High fragmentation efficiency, well-suited for MSn workflows. | Low-mass cutoff, potential loss of labile PTMs. | Ion Trap |
| HCD (Beam-type) | Tryptic peptides, isobaric-tagged peptides | No low-mass cutoff, produces rich b- and y-ion series, good for quantification. | Can lead to loss of labile PTMs. | Orbitrap |
| ETD | Highly charged peptides, proteins with labile PTMs, ubiquitinated peptides | Preserves labile PTMs, fragments large and highly charged ions effectively. | Less effective for low charge state precursors, can have a slower scan rate. | Ion Trap, Orbitrap |
Peptide Identification Efficiency
Studies comparing the number of identified peptides from complex mixtures highlight the complementary nature of these techniques.
| Study Focus | CID | HCD | ETD | Conclusion |
| Degradomic-Peptidomic Analysis (SEQUEST Scoring) | Largest contribution to identified peptides. | - | - | CID provided the most peptide identifications in this specific workflow. |
| Degradomic-Peptidomic Analysis (Mascot Scoring) | Similar contribution to HCD and ETD. | Similar contribution to CID and ETD. | Similar contribution to CID and HCD. | All three methods contributed similarly to peptide identifications. |
| Ubiquitylated Proteome Analysis | Lower number of unique GG peptides identified. | Lower number of unique GG peptides identified. | Higher number of unique GG peptides identified. | ETD significantly outperforms CID and HCD for identifying ubiquitinated peptides. |
| Phosphoproteomics (Acquisition Speed vs. Data Richness) | Faster acquisition speed leading to larger datasets in comprehensive analyses. | Slower acquisition speed but higher quality MS/MS spectra. | - | For in-depth phosphoproteomics, the speed of CID in an ion trap can yield richer datasets. |
Experimental Methodologies
The efficiency and outcome of any CID experiment are critically dependent on the specific instrumental parameters. Below are representative experimental protocols for comparing CID, HCD, and ETD.
General Experimental Workflow for Peptide Fragmentation
Caption: General workflow for peptide identification using different fragmentation techniques.
Protocol for Comparison of CID, HCD, and ETD in a Linear Ion Trap-Orbitrap Mass Spectrometer
This protocol is based on methodologies described for degradomic-peptidomic analysis.
-
Sample Preparation: Peptides are isolated from human blood plasma.
-
Liquid Chromatography (LC): Peptides are separated using a nano-flow LC system over a defined gradient.
-
Mass Spectrometry (MS): A tandem linear ion trap-Orbitrap mass spectrometer is used for analysis.
-
Data-Dependent Acquisition:
-
An initial full MS scan is acquired in the Orbitrap to identify precursor ions.
-
The most intense precursor ions are sequentially subjected to three different fragmentation methods:
-
CID: Performed in the linear ion trap.
-
HCD: Performed in the HCD collision cell with fragment ion detection in the Orbitrap.
-
ETD: Performed in the linear ion trap.
-
-
-
Data Analysis: The resulting MS/MS spectra from each fragmentation method are searched against a protein database using software such as SEQUEST or Mascot to identify the peptides.
Logical Flow for Fragmentation Method Selection
The decision to use a particular CID method can be guided by the properties of the precursor ion, particularly its charge state.
Caption: Decision tree for selecting a fragmentation method based on precursor charge state.
Conclusion
The efficiency of a CID system is not a singular metric but rather a function of the technology, the analyte, and the analytical question.
-
Conventional CID in an ion trap remains a robust and highly efficient method for the routine fragmentation of small molecules and standard peptides.
-
HCD is the method of choice for quantitative proteomics using isobaric tags and generally provides high-quality spectra for tryptic peptides. Its lack of a low-mass cutoff is a significant advantage.
-
ETD is indispensable for the analysis of labile PTMs and for obtaining sequence information from large, highly charged peptides and proteins.
Ultimately, a multi-faceted approach, potentially employing a combination of fragmentation techniques in a data-dependent manner, will yield the most comprehensive results for complex samples. The choice of CID system should be a carefully considered decision based on the specific research goals and the strengths and limitations of each available technology.
References
A Comparative Guide to the Quantitative Measurement of GA3-AM Induced Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key methodologies for the quantitative measurement of protein-protein interactions induced by GA3-AM, a cell-permeable analog of gibberellic acid (GA3). This compound acts as a chemical inducer of dimerization by promoting the interaction between the gibberellin receptor GID1 (Gibberellin Insensitive Dwarf1) and DELLA proteins, which are transcriptional regulators that repress gibberellin responses. Understanding and quantifying this interaction is crucial for studies in plant biology and for the development of novel chemical tools to control protein association.
This compound Induced Signaling Pathway
This compound readily crosses the cell membrane, where it is hydrolyzed by cytosolic esterases to release the active form, gibberellic acid (GA3)[1]. GA3 then binds to its soluble receptor, GID1. This binding event induces a conformational change in GID1, creating a binding surface for DELLA proteins[2][3]. The formation of this stable ternary complex (GA3-GID1-DELLA) is the primary interaction of interest. This complex is subsequently recognized by an F-box protein (SCFSLY1/GID2), leading to the ubiquitination and proteasomal degradation of the DELLA protein, thereby activating GA-responsive genes[3][4].
Comparison of Quantitative Measurement Techniques
A variety of biophysical and biochemical techniques can be employed to quantitatively measure the this compound induced interaction between GID1 and DELLA proteins. The choice of method depends on the specific research question, available instrumentation, and whether the interaction is to be studied in vitro or in a cellular context.
| Technique | Principle | Quantitative Parameters | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of molecules. | Binding Affinity (Ka, Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Provides a complete thermodynamic profile of the interaction. Label-free. | Requires large amounts of pure protein. Low throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Association Rate (ka), Dissociation Rate (kd), Binding Affinity (KD) | Real-time kinetic data. Label-free. High sensitivity. | Requires immobilization of one binding partner, which may affect its activity. |
| AlphaScreen | A bead-based proximity assay where singlet oxygen transfer from a donor to an acceptor bead upon interaction generates a luminescent signal. | EC50 / IC50 | Homogeneous assay (no wash steps). High throughput. Sensitive. | Prone to interference from colored compounds. Indirect measurement of interaction. |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer between two fluorophores (donor and acceptor) when in close proximity. | FRET Efficiency, Apparent Kd, EC50 | Can be used in living cells to study interactions in their native environment. Provides spatial and temporal information. | Requires fluorescently tagged proteins. Complex data analysis. |
| Yeast Two-Hybrid (Y2H) | A genetic method that uses the reconstitution of a transcription factor to detect protein-protein interactions in yeast. | Semi-quantitative (e.g., β-galactosidase activity), Dose-response | In vivo detection of interactions. High-throughput screening capabilities. | Prone to false positives and negatives. Interactions occur in a non-native (yeast) nucleus. |
Quantitative Data Summary
The following table summarizes experimentally determined quantitative data for the gibberellin-induced GID1-DELLA interaction using various techniques.
| Technique | Interacting Proteins | Ligand | Quantitative Value | Reference |
| Isothermal Titration Calorimetry (ITC) | Rice GID1 and SLR1 (DELLA) | GA4 | Ka : 2.9 x 107 M-1 | |
| Surface Plasmon Resonance (SPR) | Rice GID1 and SLR1 (DELLA) | GA4 | KD : 5.89 x 10-9 M | |
| Yeast Two-Hybrid (Y2H) | Selaginella moellendorffii GID1a and DELLA1 | GA4 | Affinity : 8 x 10-9 M (estimated from dose-response) | |
| AlphaScreen | Grape GID1a and DELLA proteins | GA3 | EC50 : ~10-7 to 10-6 M (estimated from dose-response curves) |
Experimental Workflow for Quantitative Protein-Protein Interaction Analysis
The general workflow for quantifying this compound induced protein interactions involves several key stages, from protein expression to data analysis.
References
- 1. The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii but Not in the Bryophyte Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GA Perception and Signal Transduction: Molecular Interactions of the GA Receptor GID1 with GA and the DELLA Protein SLR1 in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gibberellin-GID1-DELLA: A Pivotal Regulatory Module for Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Angiosperm Gibberellin-GID1-DELLA Growth Regulatory Mechanism: How an “Inhibitor of an Inhibitor” Enables Flexible Response to Fluctuating Environments - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
